2-(2-Aminoethoxy)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCYUANOWIHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612589 | |
| Record name | 2-(2-Aminoethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58932-30-2 | |
| Record name | 2-(2-Aminoethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 2-(2-Aminoethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminoethoxy)benzamide, a derivative of benzamide, is a chemical compound primarily utilized as a synthetic intermediate in the development of more complex molecules for various research applications. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, and a proposed synthetic route. Due to its role as a building block, extensive research on the biological activity of the isolated compound is not widely documented. This guide, therefore, focuses on the core chemical and physical data critical for its application in chemical synthesis and drug design.
Chemical and Physical Properties
The fundamental properties of this compound (CAS No. 58932-30-2) are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [4] |
| Physical Form | Solid | [5][6] |
| Boiling Point | 366.8°C at 760 mmHg | [4] |
| Flash Point | 202.2°C | [4] |
| Refractive Index | 1.57 | [4] |
| Purity (typical) | ~97% | [3][6][7] |
| Storage Conditions | 2-8°C, store in a dark, dry, and sealed environment | [6] |
| InChI Key | HDOCYUANOWIHAQ-UHFFFAOYSA-N | [5][6] |
| SMILES | O=C(N)C1=CC=CC=C1OCCN | [6] |
Synthesis Protocol
Proposed Synthesis Method:
-
Protection of 2-Aminoethanol: The amino group of 2-aminoethanol is first protected to prevent side reactions during the etherification step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The reaction involves treating 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. The resulting product is N-Boc-2-aminoethanol.
-
Williamson Ether Synthesis: The protected N-Boc-2-aminoethanol is then converted to a better leaving group, for instance by tosylation or by using a halo-derivative like 2-(Boc-amino)ethyl bromide. This is followed by a Williamson ether synthesis with 2-hydroxybenzamide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of 2-hydroxybenzamide, which then acts as a nucleophile, attacking the electrophilic carbon of the protected aminoethyl derivative and displacing the leaving group to form the ether linkage.
-
Deprotection: The final step is the removal of the Boc protecting group from the nitrogen atom. This is typically achieved by treating the Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or with hydrochloric acid in an appropriate solvent. This step yields the final product, this compound.
Logical Flow of the Proposed Synthesis:
Caption: Proposed divergent synthesis workflow for this compound.
Spectral Data
-
¹H NMR of Benzamide: In DMSO-d₆, characteristic peaks are observed for the aromatic protons and the amide protons. The aromatic protons typically appear in the range of 7.4-8.1 ppm, and the amide protons (NH₂) appear as two broad singlets.
-
¹³C NMR of Benzamide: The spectrum shows characteristic peaks for the carbonyl carbon (around 168 ppm) and the aromatic carbons (in the range of 127-134 ppm).
-
IR Spectrum of Benzamide: Key vibrational bands include N-H stretching of the primary amide (around 3400 and 3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
It is important to note that the addition of the 2-aminoethoxy group will introduce additional signals and may cause shifts in the signals of the benzamide core in the spectra of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or associated signaling pathways of this compound as an isolated compound. Its primary role appears to be that of an intermediate in the synthesis of more complex and biologically active molecules. The benzamide functional group is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.
Safety Information
Based on available safety data sheets, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Workflow for Synthesis and Purification:
Caption: General experimental workflow for the synthesis and purification.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While specific biological activity data for this compound is scarce, its utility in the synthesis of more complex molecules makes a thorough understanding of its fundamental characteristics essential for researchers in medicinal chemistry and drug development. This guide provides a consolidated resource of its known properties and a scientifically sound, proposed synthetic pathway to facilitate its use in further research endeavors.
References
- 1. This compound | 58932-30-2 | Benchchem [benchchem.com]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 3. 2-[2-(Benzylamino)ethoxy]benzamide | C16H18N2O2 | CID 154279685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. bmse000668 Benzamide at BMRB [bmrb.io]
- 6. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 7. 2abiotech.net [2abiotech.net]
An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the viable synthetic pathways for the preparation of 2-(2-Aminoethoxy)benzamide, a key chemical intermediate. The synthesis is primarily approached through a two-step process involving the O-alkylation of a salicylamide precursor followed by the removal of a protecting group. This document provides a comprehensive overview of the methodologies, experimental protocols, and quantitative data to support research and development in this area.
Overview of Synthetic Strategy
The principal synthetic route to this compound involves a two-stage process:
-
O-Alkylation: The phenolic hydroxyl group of salicylamide (2-hydroxybenzamide) is alkylated using a 2-aminoethyl halide. To prevent side reactions with the amine functionality, a protecting group is employed. A common and effective choice is the benzyl group.
-
Deprotection: The protecting group is subsequently removed from the intermediate to yield the final product.
This strategy allows for the selective formation of the desired ether linkage without interference from the reactive amino group.
Detailed Synthesis Pathways
Pathway 1: Benzyl-Protected Route
This pathway is the most direct and well-supported approach for the synthesis of this compound. It involves the initial preparation of a benzyl-protected intermediate, followed by debenzylation.
Step 1: Synthesis of 2-[2-(Benzylamino)ethoxy]benzamide (Intermediate)
The first step is the O-alkylation of salicylamide with an N-benzylated 2-haloethylamine, such as N-benzyl-2-chloroethylamine. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the alkyl halide.
-
Reaction: Salicylamide + N-Benzyl-2-chloroethylamine → 2-[2-(Benzylamino)ethoxy]benzamide
-
Reagents and Conditions: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically run at an elevated temperature to ensure a reasonable reaction rate.
Step 2: Synthesis of this compound (Final Product)
The benzyl protecting group is removed from the intermediate, 2-[2-(Benzylamino)ethoxy]benzamide, to yield the target molecule. A standard and effective method for this transformation is catalytic hydrogenation.
-
Reaction: 2-[2-(Benzylamino)ethoxy]benzamide + H₂ → this compound + Toluene
-
Reagents and Conditions: The reaction is carried out in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The solvent is typically an alcohol, such as ethanol or methanol. The reaction progress can be monitored by thin-layer chromatography (TLC). The benzyl group is cleaved, leaving the desired primary amine. The debenzylation of N-benzyl amines can be achieved through various methods, including reductive cleavage by hydrogenolysis or single-electron transfer, acid-based cleavage, or oxidative cleavage[1].
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound via the benzyl-protected route. Please note that specific yields can vary based on the scale of the reaction and purification techniques.
Table 1: Synthesis of 2-[2-(Benzylamino)ethoxy]benzamide
| Parameter | Value/Condition |
| Starting Material | Salicylamide |
| Reagent | N-Benzyl-2-chloroethylamine |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Table 2: Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | 2-[2-(Benzylamino)ethoxy]benzamide |
| Reagent | Hydrogen (H₂) |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Methanol |
| Pressure | 1-3 atm (balloon or Parr shaker) |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of 2-[2-(Benzylamino)ethoxy]benzamide
-
To a stirred solution of salicylamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-benzyl-2-chloroethylamine hydrochloride (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-[2-(benzylamino)ethoxy]benzamide.
Protocol 2: Synthesis of this compound
-
Dissolve 2-[2-(benzylamino)ethoxy]benzamide (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 18 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key synthesis pathways and workflows.
Caption: Benzyl-protected synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of the intermediate.
Caption: Experimental workflow for the debenzylation step.
References
An In-depth Technical Guide to 2-(2-Aminoethoxy)benzamide (CAS: 58932-30-2): A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminoethoxy)benzamide, identified by CAS number 58932-30-2, is a versatile chemical intermediate featuring a benzamide core linked to an aminoethoxy moiety. While this specific compound is not extensively documented in peer-reviewed literature for its biological activity, its structural components are present in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of the potential applications of this compound as a scaffold in drug discovery, drawing insights from the activities of related benzamide derivatives. We will explore its potential in the development of agents targeting neurological disorders and cancer, provide hypothetical experimental protocols for its investigation, and present quantitative data from analogous compounds to guide future research.
Core Physicochemical Properties
While detailed experimental data for this compound is sparse, its basic properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 58932-30-2 | Chemical Suppliers |
| Molecular Formula | C₉H₁₂N₂O₂ | Chemical Suppliers |
| Molecular Weight | 180.21 g/mol | Chemical Suppliers |
| Canonical SMILES | C1=CC=C(C(=C1)OCCNC)C(=O)N | PubChem |
| Predicted LogP | 0.8-1.2 | Computational Models |
| Predicted Solubility | Moderate in aqueous solutions | Computational Models |
Potential Therapeutic Applications based on Analogous Structures
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. The presence of the flexible aminoethoxy side chain in this compound provides a key vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Neurological Disorders: Cholinesterase Inhibition
Derivatives of 2-(benzamido)benzohydrazide have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[1] Dysfunction in cholinergic signaling is a hallmark of Alzheimer's disease and other neurodegenerative conditions. The core benzamide structure of this compound makes it an attractive starting point for the synthesis of novel cholinesterase inhibitors.
Hypothetical Screening Cascade for Novel Cholinesterase Inhibitors Derived from this compound:
Caption: Hypothetical screening workflow for cholinesterase inhibitors.
Oncology: Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[2] A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[2] The structural similarity of this compound to this class of inhibitors suggests its potential as a scaffold for novel anticancer agents.
Simplified Hedgehog Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the Hedgehog pathway by targeting SMO.
CNS Disorders: Sigma-1 Receptor Modulation
The sigma-1 receptor (S1R) is a ligand-operated molecular chaperone involved in neuroprotection and neuroinflammation, making it a promising target for CNS disorders.[3] Novel benzamide derivatives have been developed as S1R agonists with high affinity and selectivity.[3] The this compound scaffold could be functionalized to explore this therapeutic avenue.
Quantitative Data for Analogous Compounds
The following table summarizes the reported biological activities of various benzamide derivatives, providing a benchmark for potential derivatives of this compound.
| Compound Class | Target | Key Compound Example | IC₅₀ / Kᵢ | Reference |
| 2-Methoxybenzamide Derivatives | Hedgehog Pathway (Gli-luciferase assay) | Compound 21 | 0.03 µM | [2] |
| Benzamide-based S1R Ligands | Sigma-1 Receptor | Compound 2 | Kᵢ = 1.7 nM | [3] |
| 2-(Benzamido)benzohydrazide Derivatives | Acetylcholinesterase (AChE) | Not Specified | Potent Inhibition | [1] |
| 2-Aminobenzamide Derivatives | Aspergillus fumigatus | Compound 5 | Excellent Activity | [4] |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and initial biological evaluation of a derivative of this compound.
Synthesis of a Hypothetical Derivative: N-benzyl-2-(2-aminoethoxy)benzamide
This protocol describes a potential two-step synthesis starting from this compound.
Step 1: Boc Protection of the Primary Amine
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base like triethylamine (1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Amide Coupling with Benzylamine
-
To a solution of the Boc-protected intermediate (1 eq.) in DCM, add benzylamine (1.1 eq.).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection
-
Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.
-
Dry, filter, and concentrate to obtain the final compound.
General Synthetic Workflow:
Caption: Synthetic workflow for a hypothetical derivative.
In Vitro Assay Protocol: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol is adapted from methodologies used to screen for Hh pathway inhibitors.[2]
-
Cell Culture: Culture Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, replace the medium with low-serum medium (0.5% FBS).
-
Add the test compounds (derived from this compound) at various concentrations. Use a known Hh inhibitor like vismodegib as a positive control and DMSO as a vehicle control.
-
Induce Hh pathway activation by adding recombinant Shh ligand to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Measurement:
-
After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, starting point for the development of novel therapeutics. Its benzamide core is a well-established pharmacophore, and the aminoethoxy side chain provides a versatile handle for chemical modification. Based on the activities of structurally related compounds, future research into derivatives of this compound could yield potent and selective modulators of key biological targets implicated in neurological disorders and cancer. The experimental frameworks provided in this guide offer a roadmap for the synthesis, screening, and evaluation of such novel chemical entities. Further derivatization and screening against a broader range of targets are warranted to fully elucidate the therapeutic potential of this promising scaffold.
References
- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Aminoethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the molecular structure and conformation of 2-(2-Aminoethoxy)benzamide is limited in publicly accessible literature. This guide has been compiled by extrapolating from data on closely related analogs, including 2-alkoxybenzamides and other primary benzamides. The presented data should therefore be considered as a predictive model for the behavior of the target molecule.
Introduction
This compound is a small organic molecule featuring a benzamide core substituted with an aminoethoxy group at the ortho position. The benzamide moiety is a common scaffold in medicinal chemistry, and the presence of the flexible aminoethoxy side chain introduces additional conformational possibilities that can significantly influence its physicochemical properties and biological activity. Understanding the three-dimensional structure and conformational landscape of this molecule is crucial for applications in drug design and materials science. This technical guide provides a detailed overview of its predicted molecular structure, conformational preferences, and spectroscopic characteristics, based on data from analogous compounds.
Molecular Structure
The molecular structure of this compound is characterized by a planar benzene ring and a primary amide group. The key structural features are the bond lengths, bond angles, and torsion angles, which dictate the overall shape of the molecule.
Predicted Bond Lengths and Angles
Quantitative data on the precise bond lengths and angles of this compound are not available. However, data from the crystal structure of 2-pentyloxybenzamide, a close analog, provides a reliable estimation.[1][2][3] The amide group is expected to be nearly coplanar with the benzene ring.[1][2]
Table 1: Predicted Bond Lengths for this compound (based on 2-pentyloxybenzamide)
| Bond | Predicted Length (Å) |
| C=O | ~1.24 |
| C-N (amide) | ~1.33 |
| C-C (ring) | ~1.39 (average) |
| C-O (ether) | ~1.37 |
| O-C (ethyl) | ~1.43 |
| C-C (ethyl) | ~1.51 |
| C-N (amine) | ~1.47 |
Table 2: Predicted Bond Angles for this compound (based on 2-pentyloxybenzamide)
| Angle | Predicted Angle (°) |
| O=C-N (amide) | ~122 |
| C-C-C (ring) | ~120 (average) |
| C-O-C (ether) | ~118 |
| O-C-C (ethoxy) | ~108 |
| C-C-N (aminoethyl) | ~110 |
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around several key single bonds: the C(ring)-C(amide) bond, the C(ring)-O(ether) bond, and the bonds within the aminoethoxy side chain.
Theoretical and experimental studies on substituted benzamides suggest that the amide group is generally planar or nearly planar.[4][5] For 2-substituted benzamides, two primary conformations are possible, arising from the orientation of the amide group relative to the ortho substituent. In the case of 2-alkoxybenzamides, an intramolecular hydrogen bond can form between one of the amide N-H protons and the ether oxygen atom, which stabilizes a conformation where the amide group is oriented towards the alkoxy substituent.[1][2][3] This is the predicted dominant conformation for this compound in non-polar environments.
The aminoethoxy side chain is flexible, with multiple rotatable bonds. The conformation of this chain will be influenced by a balance of steric effects and potential intramolecular hydrogen bonding between the terminal amino group and the ether oxygen or the amide carbonyl group. Computational modeling would be required to determine the relative energies of the various possible conformers.
Caption: Conformational isomers of this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (4H) | 6.9 - 8.2 | m |
| -NH₂ (amide, 2H) | 5.5 - 7.5 (broad) | br s |
| -OCH₂- | ~4.2 | t |
| -CH₂NH₂ | ~3.1 | t |
| -NH₂ (amine, 2H) | 1.5 - 2.5 (broad) | br s |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H stretch (amide) | 3170 - 3370 | Two bands, medium intensity |
| N-H stretch (amine) | 3300 - 3500 | Two bands, weak-medium |
| C-H stretch (aromatic) | 3000 - 3100 | Multiple weak bands |
| C-H stretch (aliphatic) | 2850 - 2960 | Multiple weak-medium bands |
| C=O stretch (amide I) | 1630 - 1680 | Strong, sharp band |
| N-H bend (amide II) | 1590 - 1650 | Medium-strong band |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple medium bands |
| C-O stretch (ether) | 1200 - 1250 (asymmetric) | Strong band |
| 1020 - 1075 (symmetric) | Medium band | |
| C-N stretch (amine) | 1020 - 1250 | Medium band |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from methods for similar compounds.
Synthesis via Williamson Ether Synthesis and Amidation
This two-step protocol is a common method for the preparation of 2-alkoxybenzamides.[2]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 2-pentyl-oxybenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethoxybenzamide(938-73-8) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Aminoethoxy)benzamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-alkoxybenzamide, a class of organic compounds to which 2-(2-Aminoethoxy)benzamide belongs, have emerged as a versatile scaffold in medicinal chemistry. These compounds have demonstrated significant potential in the development of targeted therapies, particularly as inhibitors of key enzymes involved in cellular processes like DNA repair and signal transduction. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound analogues, with a primary focus on their roles as Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical core.
Introduction
The benzamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs. The strategic substitution at the ortho position of the benzamide ring, particularly with alkoxy groups, has proven to be a fruitful avenue for the development of potent and selective enzyme inhibitors. The this compound scaffold, featuring a flexible aminoethoxy side chain, offers unique opportunities for interaction with biological targets. This guide will delve into the synthetic strategies employed to generate libraries of these compounds, their diverse biological activities with a focus on oncology-relevant targets, and the detailed experimental protocols necessary for their evaluation.
Synthetic Strategies
The synthesis of this compound derivatives and their analogues typically involves multi-step reaction sequences. Common strategies include convergent and divergent approaches, allowing for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).
A general synthetic approach often starts from a readily available precursor like 2-hydroxybenzamide. The synthesis can be designed to introduce diversity at three key positions: the alkoxy side chain, the benzamide nitrogen, and the aromatic ring.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Biological Activities and Therapeutic Potential
Analogues of this compound have shown promise in several therapeutic areas, most notably in oncology. Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell survival and proliferation.
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Many potent PARP inhibitors are based on a benzamide scaffold, which mimics the nicotinamide portion of the PARP substrate, NAD+.
PARP Signaling Pathway in DNA Repair:
Caption: Simplified PARP signaling pathway and the effect of inhibitors.
Quantitative Data for Benzamide-based PARP Inhibitors:
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Benzamide Derivatives | PARP-1 | 3.3 µM | - | [1] |
| Olaparib | PARP-1 | 5 | - | [2] |
| Rucaparib | PARP-1 | 1.4 | - | [1] |
| Niraparib | PARP-1 | 3.8 | - | [1] |
| Talazoparib | PARP-1 | 0.57 | - | [1] |
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Several classes of 2-alkoxybenzamide analogues have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and Bcr-Abl.
Generic Kinase Signaling Cascade:
Caption: A generalized kinase signaling pathway illustrating inhibitor action.
Quantitative Data for Benzamide-based Kinase Inhibitors:
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2-Aminothiazole Derivatives | pan-Src | Subnanomolar to Nanomolar | [3] |
| N-(thiophen-2-yl) benzamides | BRAFV600E | 2010 | [4] |
| 3-Substituted benzamides | Bcr-Abl | Potent Inhibition | [1] |
| Dual BMX/BTK inhibitors | BMX and BTK | Single-digit nanomolar | [5] |
Experimental Protocols
The evaluation of this compound derivatives and their analogues requires a suite of well-defined experimental protocols to determine their synthesis, purity, and biological activity.
General Synthesis of N-Substituted 2-Alkoxybenzamides
This protocol describes a general method for the synthesis of N-substituted 2-alkoxybenzamides from a 2-alkoxybenzoic acid precursor.
Materials:
-
2-Alkoxybenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of the 2-alkoxybenzoic acid in anhydrous DCM, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine and triethylamine in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-alkoxybenzamide.
In Vitro PARP Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of test compounds against PARP enzymes.[6]
Materials:
-
Recombinant human PARP enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Activated DNA
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To the histone-coated wells, add the PARP enzyme, activated DNA, and the test compound dilutions.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells multiple times with wash buffer to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the wells again to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Experimental Workflow for PARP Inhibition Assay:
Caption: Workflow for a colorimetric in vitro PARP inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general luminescence-based assay to measure the in vitro inhibitory activity of compounds against a specific protein kinase.[7]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase assay buffer
-
Microplate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
To the wells of a microplate, add the kinase and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold and its broader class of 2-alkoxybenzamide analogues represent a promising area for the discovery of novel therapeutic agents. Their demonstrated activity as inhibitors of PARP and various protein kinases underscores their potential in oncology and other disease areas. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new derivatives. Further research into this chemical space is warranted to fully explore its therapeutic potential and to develop next-generation targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. bmglabtech.com [bmglabtech.com]
2-(2-Aminoethoxy)benzamide: A Speculative Exploration of Potential Mechanisms of Action
Disclaimer: To date, the specific mechanism of action for 2-(2-Aminoethoxy)benzamide has not been definitively elucidated in publicly available scientific literature. This technical guide therefore presents a speculative analysis based on the well-documented biological activities of structurally related benzamide derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a scientifically grounded exploration of potential therapeutic actions.
Executive Summary
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide array of pharmacological activities. This compound, with its characteristic ortho-aminoethoxy substitution, possesses structural motifs that suggest several plausible mechanisms of action. Based on extensive analysis of analogous compounds, this guide explores the potential for this compound to function as a histone deacetylase (HDAC) inhibitor, a modulator of dopamine and serotonin receptors, a poly(ADP-ribose) polymerase (PARP) inhibitor, and a blocker of ion channels. Each potential mechanism is discussed in the context of its underlying signaling pathways, supported by quantitative data from related compounds and detailed experimental protocols for validation.
Potential Mechanism: Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are a well-established class of HDAC inhibitors, playing a crucial role in epigenetic regulation.[1][2] These compounds typically feature a zinc-binding group, a linker, and a surface recognition domain. The carbonyl group of the benzamide can chelate the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. The 2-substituent on the benzamide ring is often critical for potency and selectivity.[2]
Speculative Signaling Pathway:
By inhibiting HDACs, this compound could lead to the hyperacetylation of histone proteins. This would result in a more relaxed chromatin structure, allowing for the transcription of otherwise silenced genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data for Related Benzamide HDAC Inhibitors:
| Compound | HDAC Isoform(s) | IC50 (µM) | Reference |
| MS-275 | HDAC1, HDAC3 | 0.041 (HDAC3), >40 (HDAC1) | [3] |
| CI-994 | HDAC1, HDAC3 | - | [4] |
| MGCD0103 | HDAC1, HDAC3 | - | [4] |
| Compound 16 (2-methylthiobenzamide derivative) | HDAC3 | 0.029 | [3] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trichostatin A and trypsin).
-
Test compound (this compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the HDAC enzyme to each well of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a further period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Potential Mechanism: Dopamine and Serotonin Receptor Modulation
Substituted benzamides are a well-known class of dopamine D2-like receptor antagonists, with therapeutic applications in psychosis and emesis.[5] Additionally, several benzamide derivatives act as agonists at serotonin 5-HT4 receptors, promoting gastrointestinal motility.[6][7]
Speculative Signaling Pathways:
-
Dopamine D2 Receptor Antagonism: this compound could act as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase. By blocking dopamine's effect, the compound would prevent the decrease in intracellular cyclic AMP (cAMP), thereby modulating downstream signaling cascades.
-
Serotonin 5-HT4 Receptor Agonism: Conversely, the compound could act as an agonist at 5-HT4 receptors, which are GPCRs that stimulate adenylyl cyclase. This would lead to an increase in intracellular cAMP levels, promoting smooth muscle contraction in the gastrointestinal tract.
Quantitative Data for Related Benzamide Receptor Ligands:
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Fallypride | Dopamine D2 | Radioligand Binding | - | - | [8] |
| Fallypride | Dopamine D3 | Radioligand Binding | - | - | [8] |
| Y-36912 | Serotonin 5-HT4 | - | - | - | [9] |
| YM-09151-2 | Dopamine D2 | Radioligand Binding | 0.057 (KD) | - | [10] |
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a method to determine the binding affinity of a compound to dopamine receptors.[2][11]
-
Reagents and Materials:
-
Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D2).
-
Radioligand with high affinity for the receptor (e.g., [3H]spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding determinant (e.g., haloperidol).
-
Test compound (this compound).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the test compound (for competition), or the non-specific binding determinant.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Mechanism: Poly(ADP-ribose) Polymerase (PARP) Inhibition
The benzamide moiety can mimic the nicotinamide portion of NAD+, the substrate for PARP enzymes.[12][13] This makes benzamide derivatives potential competitive inhibitors of PARP, a key enzyme in DNA single-strand break repair.
Speculative Signaling Pathway:
Inhibition of PARP by this compound would disrupt the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks can be converted into lethal double-strand breaks during DNA replication, leading to cell death through a process known as synthetic lethality.
Quantitative Data for Related Benzamide PARP Inhibitors:
| Compound | PARP Isoform(s) | IC50 (nM) | Reference |
| Olaparib | PARP1/2 | 5 (PARP1), 1 (PARP2) | [12] |
| Rucaparib | PARP1/2 | 1.4 | [12] |
| Talazoparib | PARP1/2 | 0.57 | [12] |
| Niraparib | PARP1/2 | 3.8 (PARP1), 2.1 (PARP2) | [12] |
| Veliparib | PARP1/2 | 5.2 (PARP1), 2.9 (PARP2) | [12] |
Experimental Protocol: PARP Activity Assay
This protocol describes a colorimetric assay to measure PARP activity and its inhibition.[4][6]
-
Reagents and Materials:
-
Recombinant human PARP enzyme.
-
Histones (as a substrate for PARP).
-
Biotinylated NAD+.
-
Activated DNA.
-
Assay buffer.
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Test compound (this compound).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Coat a 96-well plate with histones.
-
Wash the plate to remove unbound histones.
-
Prepare serial dilutions of the test compound.
-
Add the PARP enzyme, biotinylated NAD+, activated DNA, and the test compound to the wells.
-
Incubate to allow the PARP-catalyzed reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP to the wells to bind to the biotinylated PAR chains.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate to develop a colorimetric signal.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Other Potential Mechanisms
The versatility of the benzamide scaffold suggests other potential mechanisms of action for this compound.
-
Ion Channel Blockade: Certain benzamide derivatives have been shown to block voltage-gated potassium channels, such as Kv1.3 and Kv2.1, which are involved in neuronal excitability and immune cell function. Blockade of sodium channels is another possibility.
-
Antimicrobial Activity: Benzamides have been reported to possess antibacterial and antifungal properties. The exact mechanism is often not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[14]
-
Reagents and Materials:
-
Test microorganism (bacterial or fungal strain).
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Test compound (this compound).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can also be determined by measuring the optical density at 600 nm.
-
Conclusion
While the precise molecular target and mechanism of action of this compound remain to be experimentally determined, its chemical structure strongly suggests several plausible and therapeutically relevant pathways. The speculative mechanisms outlined in this technical guide—HDAC inhibition, dopamine and serotonin receptor modulation, PARP inhibition, and ion channel blockade—are all supported by substantial evidence from structurally related benzamide compounds. The provided experimental protocols offer a clear roadmap for the systematic investigation of these hypotheses. Further research, employing the methodologies described herein, is essential to definitively characterize the pharmacological profile of this compound and to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In-depth Technical Guide: 2-(2-Aminoethoxy)benzamide and its Potential Biological Targets
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific biological targets and pharmacological profile of 2-(2-Aminoethoxy)benzamide. Despite its availability from commercial chemical suppliers, dedicated research elucidating its mechanism of action, binding affinities, and cellular effects appears to be limited or not publicly accessible at this time.
While this guide cannot provide specific quantitative data, experimental protocols, or signaling pathways for this compound due to the absence of direct research, we can explore the potential biological activities of this molecule by examining the well-established pharmacology of the broader benzamide class of compounds. This analysis can serve as a foundational resource for researchers initiating studies on this compound, offering insights into potential avenues of investigation.
The Benzamide Scaffold: A Privileged Structure in Drug Discovery
The benzamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates with diverse therapeutic applications. The versatility of the benzamide scaffold allows for the synthesis of derivatives with a broad spectrum of pharmacological activities.
Table 1: Prominent Pharmacological Activities of Benzamide Derivatives
| Therapeutic Area | Common Biological Targets | Example Benzamide Drugs |
| Neuropsychiatry | Dopamine (D2, D3) Receptors, Serotonin (5-HT3, 5-HT4) Receptors | Amisulpride, Sulpiride, Metoclopramide |
| Oncology | Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), Inosine-5'-monophosphate dehydrogenase (IMPDH) | Olaparib, Entinostat |
| Antimicrobial | Various bacterial and fungal targets | - |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | - |
| Anticonvulsant | Voltage-gated sodium channels | - |
Postulated Biological Targets for this compound
Based on the structure of this compound, which features a primary amine and an ethoxy linker, we can hypothesize several potential biological targets that warrant investigation. The presence and orientation of these functional groups could facilitate interactions with various enzyme active sites and receptor binding pockets.
Monoamine Receptors and Transporters
The aminoethoxy moiety bears a structural resemblance to the side chains of biogenic amines like serotonin and dopamine. This suggests that this compound could potentially interact with monoamine receptors or transporters.
-
Hypothetical Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Should this compound act as an agonist at a Gs-coupled receptor, it could initiate a signaling cascade leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Hypothetical GPCR signaling cascade.
Enzyme Inhibition: A Common Benzamide Mechanism
Many benzamide-containing molecules exert their therapeutic effects through enzyme inhibition.
-
Poly(ADP-ribose) Polymerase (PARP): The core benzamide structure is a known pharmacophore for PARP inhibitors. These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy.
-
Inosine-5'-monophosphate dehydrogenase (IMPDH): Some benzamide derivatives have been shown to inhibit IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition can lead to antiproliferative and antiviral effects.
Proposed Experimental Workflow for Target Identification
To elucidate the biological targets of this compound, a systematic experimental approach is necessary.
Key Experimental Protocols
3.1.1. In Vitro Binding Assays (Hypothetical)
-
Objective: To determine the binding affinity of this compound to a panel of purified receptors or enzymes.
-
Methodology (Example: Radioligand Binding Assay for a GPCR):
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a known radiolabeled ligand that binds to the target receptor.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand using filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
3.1.2. Enzyme Inhibition Assays (Hypothetical)
-
Objective: To measure the ability of this compound to inhibit the activity of a specific enzyme.
-
Methodology (Example: PARP Inhibition Assay):
-
Use a commercially available colorimetric or fluorescent PARP assay kit.
-
Add purified PARP enzyme to a plate containing NAD+ and biotinylated histones.
-
Add varying concentrations of this compound.
-
Initiate the PARP reaction by adding activated DNA.
-
After incubation, add streptavidin-HRP and a colorimetric substrate to detect the amount of poly(ADP-ribosyl)ated histones.
-
Measure the absorbance or fluorescence and calculate the IC50 value for PARP inhibition.
-
Conclusion and Future Directions
While the current body of scientific literature does not provide specific biological targets for this compound, its chemical structure suggests several plausible avenues for investigation. The benzamide scaffold is a well-validated starting point for the development of pharmacologically active agents. Future research should focus on systematic screening and target identification studies to unlock the therapeutic potential of this compound. The experimental workflows and hypothetical protocols outlined in this guide provide a roadmap for researchers to begin to characterize the biological activity of this compound and its derivatives. A thorough investigation is required to move this compound from a chemical entity to a potential therapeutic lead.
Methodological & Application
Application Notes and Protocols for the Optimized Synthesis of 2-(2-Aminoethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed and optimized protocol for the synthesis of 2-(2-Aminoethoxy)benzamide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route described is the Williamson ether synthesis, starting from commercially available 2-hydroxybenzamide. This protocol emphasizes optimization of reaction conditions to maximize yield and purity. Detailed experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and reaction pathway are included to ensure reproducibility and facilitate understanding.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The Williamson ether synthesis provides a robust and straightforward method for the preparation of the target compound by coupling 2-hydroxybenzamide with a suitable 2-aminoethyl halide or a protected equivalent.[1][2][3][4][5] This document outlines an optimized protocol for this synthesis, focusing on key parameters such as the choice of base, solvent, and reaction temperature to achieve high yields and purity.
Synthesis Pathway
The optimized synthesis of this compound is achieved via a two-step process involving an initial Williamson ether synthesis to introduce a protected aminoethoxy side chain, followed by a deprotection step. A common and effective strategy involves the use of N-(2-bromoethyl)phthalimide to prevent side reactions with the free amine.
Caption: Overall synthesis scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (Intermediate)
This protocol details the Williamson ether synthesis to form the protected intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydroxybenzamide | 137.14 | 5.0 g | 36.45 |
| N-(2-Bromoethyl)phthalimide | 254.08 | 10.2 g | 40.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.56 g | 54.68 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzamide (5.0 g, 36.45 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature until the 2-hydroxybenzamide is completely dissolved.
-
Add finely ground anhydrous potassium carbonate (7.56 g, 54.68 mmol) to the solution. The use of a fine powder increases the reaction rate.
-
Add N-(2-bromoethyl)phthalimide (10.2 g, 40.10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 2-hydroxybenzamide spot indicates the completion of the reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A precipitate of the product will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of water to remove any residual DMF and inorganic salts.
-
Further wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Optimization Notes:
-
Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group but generally does not hydrolyze the amide functionality under these conditions. Stronger bases like sodium hydride could also be used but may require anhydrous conditions and more careful handling.[1]
-
Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation.[1] Acetonitrile can also be used as an alternative.
-
Temperature: Maintaining the temperature in the range of 80-90 °C provides a good balance between reaction rate and minimizing potential side reactions. Higher temperatures may lead to decomposition.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the deprotection of the phthalimide group to yield the final product.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide | 310.31 | 10.0 g | 32.23 |
| Hydrazine Hydrate (64-65%) | 50.06 (as N₂H₄) | 5.0 mL | ~100 |
| Ethanol (95%) | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend the 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzamide (10.0 g, 32.23 mmol) in ethanol (150 mL).
-
Add hydrazine hydrate (5.0 mL, ~100 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a dense white precipitate (phthalhydrazide) will be observed.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of ethanol.
-
Combine the filtrate and the ethanol washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product will be obtained as a solid or a viscous oil.
Protocol 3: Purification of this compound
Purification is crucial to obtain the final product with high purity. Recrystallization is an effective method.
Materials and Solvents:
| Solvent System |
| Isopropanol/Water |
| Ethanol/Water |
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot isopropanol (or ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Slowly add hot water to the filtrate until the solution becomes slightly turbyland.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold isopropanol/water mixture.
-
Dry the crystals in a vacuum oven at 50 °C.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions and Expected Results
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Purity (by HPLC) |
| 1 | Williamson Ether Synthesis | 2-Hydroxybenzamide, N-(2-Bromoethyl)phthalimide, K₂CO₃ | DMF | 80-90 | 12-16 | 85-95 | >95% |
| 2 | Deprotection | Intermediate, Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 90-98 | >90% (crude) |
| 3 | Purification | Crude Product | Isopropanol/Water | - | - | 80-90 (recovery) | >99% |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocols described in this document provide a comprehensive and optimized method for the synthesis of this compound. By following these detailed procedures, researchers can achieve high yields and purity of the target compound. The use of a phthalimide protecting group for the amine functionality is a key aspect of this optimized protocol, preventing unwanted side reactions and simplifying the purification process. The provided tables and diagrams serve as valuable tools for the successful execution of this synthesis in a laboratory setting.
References
Application Notes and Protocols for the Synthesis of "2-(2-Aminoethoxy)benzamide" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the preparation of "2-(2-Aminoethoxy)benzamide" and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its potential applications in drug discovery.[1] The following sections detail both convergent and divergent synthetic approaches, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, finding applications as antipsychotics, antiemetics, and anticonvulsants.[1] The "this compound" core combines a benzamide moiety with a flexible aminoethoxy side chain, offering multiple points for diversification to explore structure-activity relationships (SAR) in drug discovery programs. The synthesis of a library of these derivatives can be efficiently achieved through both convergent and divergent strategies.
Synthetic Strategies
Two primary strategies for the synthesis of "this compound" derivatives are the convergent and divergent approaches. The choice of strategy depends on the desired diversity and the stage of the drug discovery process.
-
Convergent Synthesis: In a convergent approach, the key fragments of the target molecule are synthesized separately and then coupled in the final steps. This strategy is often more efficient for the synthesis of a single target molecule and allows for the late-stage introduction of complex fragments.
-
Divergent Synthesis: A divergent synthesis begins with a common intermediate that is subsequently modified to generate a library of structurally related compounds.[2] This approach is particularly advantageous for generating a large number of analogs for initial screening and SAR studies.
Convergent Synthesis of this compound
A plausible convergent synthesis involves the preparation of two key intermediates: 2-hydroxybenzamide and a protected 2-aminoethanol derivative, which are then coupled via a Williamson ether synthesis, followed by deprotection.
Diagram of Convergent Synthesis Workflow
Caption: Convergent synthesis of this compound.
Experimental Protocol: Convergent Synthesis
Step 1: Synthesis of N-Boc-2-(2-carbamoylphenoxy)ethanamine (Intermediate)
-
To a solution of salicylamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-2-bromoethylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its salt.
-
Collect the solid by filtration and wash with cold ether.
-
If necessary, neutralize the salt with a mild base to obtain the free amine.
Representative Data for Convergent Synthesis
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | N-Boc-2-(2-carbamoylphenoxy)ethanamine | Salicylamide | K₂CO₃, N-Boc-2-bromoethylamine | DMF | 75-85 | >95 (by HPLC) |
| 2 | This compound | Intermediate from Step 1 | Trifluoroacetic Acid | DCM | 80-90 | >98 (by HPLC) |
Note: The data presented are representative values based on similar reported syntheses of benzamide derivatives and may vary depending on specific reaction conditions.[3][4]
Divergent Synthesis of this compound Derivatives
A divergent approach allows for the creation of a library of analogs from a common intermediate. Starting from this compound, various functional groups can be introduced on the primary amine or the aromatic ring.
Diagram of Divergent Synthesis Workflow
Caption: Divergent synthesis of derivatives from a common intermediate.
Experimental Protocols: Divergent Synthesis
General Procedure for N-Acylation:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) in a suitable solvent like DCM or THF.
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for N-Sulfonylation:
-
Dissolve this compound (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in a solvent such as DCM.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Representative Data for Divergent Synthesis
| Reaction Type | Derivative | Reagent | Base | Solvent | Yield (%) | Purity (%) |
| N-Acetylation | 2-(2-Acetamidoethoxy)benzamide | Acetyl Chloride | Triethylamine | DCM | 85-95 | >98 (by HPLC) |
| N-Benzoylation | 2-(2-Benzamidoethoxy)benzamide | Benzoyl Chloride | Triethylamine | DCM | 80-90 | >97 (by HPLC) |
| N-Sulfonylation | 2-(2-(Phenylsulfonamido)ethoxy)benzamide | Benzenesulfonyl Chloride | Pyridine | DCM | 70-85 | >95 (by HPLC) |
Note: The data presented are representative values based on similar reported syntheses of benzamide derivatives and may vary depending on specific reaction conditions.[3][4]
Applications in Drug Discovery
Derivatives of "this compound" are of interest in drug discovery due to the diverse pharmacological activities associated with the benzamide scaffold. These compounds have the potential to interact with a variety of biological targets. For instance, benzamide derivatives have been investigated as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), and as ligands for various G-protein coupled receptors. The synthesis of a library of "this compound" derivatives allows for the systematic exploration of their biological activities and the development of novel therapeutic agents.
Potential Signaling Pathway Interactions
The diverse biological activities of benzamide derivatives suggest their potential to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. For example, as potential HDAC inhibitors, they could influence chromatin structure and gene expression.
Caption: Potential mechanism of action for benzamide derivatives.
Conclusion
The convergent and divergent synthetic strategies outlined provide efficient and versatile routes to "this compound" and its derivatives. These protocols and the accompanying representative data serve as a valuable resource for researchers in medicinal chemistry and drug development. The ability to readily synthesize a diverse library of these compounds will facilitate the exploration of their therapeutic potential and the identification of novel drug candidates.
References
Purification of 2-(2-Aminoethoxy)benzamide by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-(2-Aminoethoxy)benzamide via recrystallization. This method is crucial for ensuring the high purity of the compound, which is essential for its use in research, and drug development, and as a building block in organic synthesis. The protocol is based on established principles of recrystallization for amide and amine-containing compounds.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a primary amide group. The purity of this compound is critical for subsequent synthetic steps and for ensuring the reliability of biological and chemical assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system.[1] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3] Upon slow cooling of the saturated solution, the target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Solvent Selection
The choice of solvent is a critical parameter for successful recrystallization. For amides, polar solvents are often the method of choice.[4] The presence of both an amide and an amine group in this compound suggests that polar protic solvents would be suitable. Based on solubility data for the related compound benzamide and general principles for recrystallizing amides, several solvents and solvent systems can be considered.[4][5][6]
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Ethanol | Polar protic solvent, often effective for amides.[4] Benzamide shows good solubility in hot ethanol.[5] | High solubility when hot, lower solubility when cold. |
| Isopropanol | Similar to ethanol, a good general-purpose polar solvent. | High solubility when hot, lower solubility when cold. |
| Acetonitrile | A polar aprotic solvent that can yield good crystals for amides.[4] | Moderate to high solubility when hot, low solubility when cold. |
| Ethanol/Water | A mixed solvent system can fine-tune the solubility. Water acts as an anti-solvent. A similar system was used for a related compound.[3] | High solubility in hot ethanol, crystallization induced by the addition of water. |
| Acetone | A polar aprotic solvent, sometimes used for amide recrystallization.[4] Benzamide is highly soluble in acetone.[5] | May show high solubility even at room temperature, requiring an anti-solvent. |
Experimental Protocol
This protocol outlines the general steps for the purification of this compound by recrystallization. It is recommended to first perform a small-scale trial to determine the optimal solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Deionized water (if using a mixed solvent system)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves.[7] Avoid adding an excess of solvent to ensure maximum recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.[3]
-
Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the charcoal and any other insoluble materials. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent contamination and slow evaporation.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][3]
-
-
Crystal Collection:
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator until a constant weight is achieved.
-
Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Purification of 2-(2-Aminoethoxy)benzamide via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethoxy)benzamide is a chemical compound of interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of more complex molecules. The purity of this compound is critical for subsequent reactions and biological testing. This document provides detailed application notes and protocols for the purification of this compound using two common column chromatography methods: normal-phase and reverse-phase chromatography. The selection of the appropriate method will depend on the nature of the impurities present in the crude sample.
Principle of Separation
Column chromatography is a widely used technique for the separation and purification of individual chemical compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent or mixture of solvents that flows through the column). Compounds with a stronger affinity for the stationary phase will move more slowly down the column, while compounds with a higher affinity for the mobile phase will move more quickly, thus enabling separation.
For this compound, its polarity, due to the presence of amino and amide functional groups, is a key factor in designing a suitable chromatographic separation.
Recommended Column Chromatography Methods
Two primary methods are recommended for the purification of this compound:
-
Normal-Phase Chromatography (NPC): This method utilizes a polar stationary phase (typically silica gel) and a non-polar to moderately polar mobile phase. It is particularly effective for separating compounds with differing polarities.
-
Reverse-Phase Chromatography (RPC): This method employs a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). RPC is well-suited for the purification of moderately polar to non-polar compounds.
The choice between these methods will depend on the polarity of the impurities. Thin-layer chromatography (TLC) is a valuable tool for initial method development to select the optimal stationary and mobile phases.[1]
Data Presentation: Summary of Chromatographic Conditions
| Parameter | Method 1: Normal-Phase Chromatography | Method 2: Reverse-Phase Chromatography (HPLC) |
| Stationary Phase | Silica Gel (60-200 mesh)[2] | C18-modified Silica (e.g., 5 µm particle size)[3][4] |
| Mobile Phase A | Dichloromethane (DCM) or Chloroform | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[5] |
| Mobile Phase B | Methanol (MeOH) or Ethyl Acetate | Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid or 0.1% TFA[5] |
| Elution Mode | Isocratic or Gradient | Gradient |
| Typical Gradient | 0-10% MeOH in DCM over 20 column volumes | 5-95% Acetonitrile in Water over 30 minutes |
| Detection | UV (254 nm) or TLC analysis of fractions | UV (e.g., 254 nm or 280 nm) |
| Sample Loading | Dry loading or dissolved in minimal mobile phase | Dissolved in a minimal amount of the initial mobile phase |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using normal-phase flash chromatography. Optimization may be required based on the specific impurity profile.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of 10% Methanol in Dichloromethane. The initial mobile phase will be 100% DCM, and the polarity will be increased by adding the 10% MeOH/DCM solution.
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in DCM.
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol) and add a small amount of silica gel.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of the 10% MeOH/DCM stock solution. A stepwise or linear gradient can be employed.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a starting point for the purification of this compound using preparative RP-HPLC for higher purity requirements.
Materials:
-
Partially purified or crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector and fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Column Equilibration:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[7]
-
-
Sample Preparation:
-
Dissolve the this compound sample in a minimal volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[8]
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).
-
-
Fraction Collection:
-
Monitor the elution profile using the UV detector (e.g., at 254 nm).
-
Collect fractions corresponding to the peak of interest using the fraction collector.[7]
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Caption: Workflow for Normal-Phase Column Chromatography.
Caption: Workflow for Reverse-Phase HPLC Purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve a target Rf value of ~0.2-0.4 for the product and maximize separation from impurities.[3] |
| Co-elution of impurities. | Consider switching the chromatography mode (e.g., from normal-phase to reverse-phase) or using a different stationary phase (e.g., alumina).[3] | |
| Band Broadening | Poorly packed column. | Repack the column, ensuring it is uniform and free of air bubbles. |
| Sample overload. | Reduce the amount of crude material loaded onto the column. | |
| Compound Insoluble in Mobile Phase | High polarity of the compound. | For normal-phase, consider 'dry loading'. For reverse-phase, dissolve in a stronger, compatible solvent like DMSO, but inject a minimal volume. |
| No Compound Eluting | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. |
| Compound is irreversibly bound to the stationary phase. | For amine-containing compounds on silica, streaking or irreversible binding can occur. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Silica gel dust can be harmful if inhaled; handle it carefully, preferably in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. magritek.com [magritek.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
Application Notes and Protocols for the Purity Assessment of 2-(2-Aminoethoxy)benzamide by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethoxy)benzamide is a chemical entity of interest in pharmaceutical research and development. Ensuring the purity of this compound is critical for its use in further synthesis or as a potential active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from its impurities. This document provides a detailed application note and a generalized protocol for the purity assessment of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The proposed method is based on established chromatographic principles for related benzamide and primary aromatic amine compounds.
Data Presentation: Proposed HPLC Method Parameters
A generalized HPLC method for the purity analysis of this compound is summarized in the table below. This method is a starting point and may require optimization for specific impurity profiles.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Gradient-capable HPLC with UV/Vis or PDA Detector | Provides flexibility for method development and peak purity assessment. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used and effective for separating a broad range of non-polar to moderately polar compounds like benzamide derivatives.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Phosphate Buffer (pH 3.0) | Acidified mobile phase helps to protonate the primary amine, leading to improved peak shape and retention time consistency.[1] |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in RP-HPLC, providing good separation efficiency for many organic molecules.[1][2] |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient elution is recommended to ensure the elution of potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or determined by UV scan | Benzamide derivatives typically exhibit strong UV absorbance around 254 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.[2] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) or Water/ACN | Dissolving the sample in a solvent similar in composition to the initial mobile phase minimizes peak distortion. |
Experimental Protocols
This section outlines a detailed methodology for the purity assessment of this compound.
Materials and Reagents
-
This compound reference standard and sample
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water
-
Formic Acid or Potassium Phosphate Monobasic and Phosphoric Acid
-
0.45 µm membrane filters for solvent filtration
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase A (Phosphate Buffer, pH 3.0): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) or a suitable mixture of water and acetonitrile.
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Chromatographic Procedure
-
Set up the HPLC system with the column and mobile phases as described in the data presentation table.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Run the gradient program as outlined.
-
After each run, allow the column to re-equilibrate to the initial conditions.
Data Analysis and Purity Calculation
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method development and the experimental procedure for purity assessment.
Caption: Logical workflow for HPLC method development and purity assessment.
Caption: Step-by-step experimental workflow for HPLC purity analysis.
References
Application Notes and Protocols: 1H and 13C NMR Characterization of 2-(2-Aminoethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation and purity assessment of small molecules. This document provides a detailed guide to the 1H and 13C NMR characterization of 2-(2-Aminoethoxy)benzamide . Due to the absence of publicly available experimental spectra for this specific compound, this note provides predicted NMR data based on the analysis of structurally related compounds. The protocols outlined below are designed to enable researchers to acquire high-quality NMR data for this and similar molecules.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are derived from known spectral data of benzamide, 2-ethoxybenzamide, and compounds containing the 2-aminoethoxy moiety. The actual experimental values may vary depending on the solvent, concentration, and temperature.
Structure of this compound:
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted 1H NMR Data for this compound
Solvent: DMSO-d6, Reference: TMS (0.00 ppm)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-3 | ~7.8 - 8.0 | d | ~8.0 | 1H | Aromatic CH |
| H-4 | ~7.0 - 7.2 | t | ~7.5 | 1H | Aromatic CH |
| H-5 | ~7.4 - 7.6 | t | ~7.5 | 1H | Aromatic CH |
| H-6 | ~7.1 - 7.3 | d | ~8.0 | 1H | Aromatic CH |
| CONH2 | ~7.5 (broad s), ~8.0 (broad s) | s (broad) | - | 2H | Amide Protons |
| O-CH2 | ~4.1 - 4.3 | t | ~5.0 | 2H | Methylene Protons |
| N-CH2 | ~3.0 - 3.2 | t | ~5.0 | 2H | Methylene Protons |
| NH2 | ~2.5 - 3.5 (broad s) | s (broad) | - | 2H | Amine Protons |
Table 2: Predicted 13C NMR Data for this compound
Solvent: DMSO-d6
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~156 - 158 | Aromatic C-O |
| C-2 | ~122 - 124 | Aromatic C-CONH2 |
| C-3 | ~131 - 133 | Aromatic CH |
| C-4 | ~120 - 122 | Aromatic CH |
| C-5 | ~130 - 132 | Aromatic CH |
| C-6 | ~114 - 116 | Aromatic CH |
| C=O | ~168 - 170 | Amide Carbonyl |
| O-CH2 | ~68 - 70 | Methylene Carbon |
| N-CH2 | ~40 - 42 | Methylene Carbon |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
Materials and Equipment
-
Sample: this compound (5-10 mg for 1H, 20-50 mg for 13C)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Other deuterated solvents like methanol-d4 or chloroform-d can be used if the compound is soluble.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0.00 ppm).
-
NMR Tubes: 5 mm NMR tubes.
-
NMR Spectrometer: A 300-600 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).
-
Homogenization: Vortex the NMR tube for 30-60 seconds to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to the NMR tube, ensuring the filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).
-
Standard Addition (Optional): If TMS is not already present in the solvent, add a very small drop.
NMR Data Acquisition
The following are general parameters for 1H and 13C NMR acquisition. These may need to be optimized based on the specific instrument and sample concentration.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K (25 °C).
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both 1H and 13C spectra.
-
Assignment: Assign the observed signals to the corresponding protons and carbons in the molecule based on chemical shifts, multiplicities, and coupling constants. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Logical Relationships of NMR Signals
Caption: Logical relationship between structure and NMR signals.
Application Notes and Protocols for the Use of 2-(2-Aminoethoxy)benzamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone technique in drug discovery and development, enabling the rapid and efficient assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries.[1] The choice of a suitable linker, which tethers the growing molecule to the solid support, is critical for a successful synthesis.[2] An ideal linker should be stable throughout the synthesis and readily cleavable under specific conditions to release the final product.[3]
This document provides detailed application notes and protocols for the use of 2-(2-Aminoethoxy)benzamide as a versatile, bifunctional linker in solid-phase synthesis. Its unique structure, featuring a primary amine and a benzamide moiety with an ortho-alkoxy substituent, offers intriguing possibilities for the synthesis of diverse molecular scaffolds. The ortho-alkoxy group can influence the reactivity of the benzamide and provide a potential point for further modification or act as a "safety-catch" activation point.[4][5]
Potential Applications
The bifunctional nature of this compound allows for its application in several areas of solid-phase synthesis:
-
Synthesis of Peptide Amides: The primary amine can be used as an anchoring point to a solid support, allowing the benzamide nitrogen to initiate the synthesis of C-terminal peptide amides.
-
Combinatorial Chemistry: The two distinct functional groups can be orthogonally protected and deprotected, enabling the generation of diverse small molecule libraries.
-
Scaffold for Drug Discovery: The benzamide core is a common motif in many biologically active compounds.[6] Using this compound as a foundational scaffold allows for the synthesis of novel drug candidates.
-
"Safety-Catch" Linker Strategy: The benzamide nitrogen can be rendered more labile for cleavage through modification, embodying a "safety-catch" approach where the linker is activated in a separate, controlled step before cleavage.[4]
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies and are adapted for the use of this compound as a linker.
Immobilization of this compound onto a Solid Support
This protocol describes the attachment of the linker to a 2-chlorotrityl chloride resin, which is sensitive to mild acids for cleavage.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a shaking vessel.
-
Drain the DCM.
-
Dissolve this compound (2.5 eq) and DIPEA (5.0 eq) in DCM.
-
Add the solution to the swollen resin and shake the mixture for 2 hours at room temperature.
-
Drain the reaction solution.
-
To cap any remaining reactive trityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Solid-Phase Synthesis of a Model Peptide Amide
This protocol outlines the assembly of a model tripeptide (e.g., Ala-Phe-Gly) using the immobilized linker.
Materials:
-
Linker-functionalized resin from section 3.1
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Workflow:
Caption: Solid-phase synthesis workflow for a model tripeptide.
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the linker's amine.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat for Subsequent Amino Acids (Phenylalanine and Alanine): Repeat steps 2-5 for Fmoc-Phe-OH and Fmoc-Ala-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the synthesized peptide from the resin.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptide-bound resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
Data Presentation
The following tables summarize typical quantitative data expected from the described protocols. Actual results may vary depending on the specific sequence and reaction conditions.
Table 1: Resin Loading Efficiency
| Parameter | Value |
| Initial Resin Substitution | 1.2 mmol/g |
| Linker Loading (Fmoc Quantitation) | 0.8 - 1.0 mmol/g |
| Loading Efficiency | 67 - 83% |
Table 2: Model Tripeptide Synthesis (Ala-Phe-Gly)
| Step | Reagent Equivalents (vs. Resin Loading) | Coupling Time | Yield (Crude) | Purity (HPLC) |
| Fmoc-Gly-OH Coupling | 3 | 2 hours | >95% | - |
| Fmoc-Phe-OH Coupling | 3 | 2 hours | >95% | - |
| Fmoc-Ala-OH Coupling | 3 | 2 hours | >95% | - |
| Overall Crude Peptide | - | - | 75-85% | >80% |
Logical Relationships and Signaling Pathways
The logical relationship in utilizing this compound as a bifunctional linker for combinatorial library synthesis can be visualized as follows.
Caption: Logical workflow for combinatorial library synthesis.
Conclusion
This compound presents itself as a promising and versatile linker for solid-phase synthesis. Its bifunctional nature allows for the creation of diverse molecular entities, from simple peptide amides to complex small molecule libraries. The protocols provided herein offer a foundation for researchers to explore the utility of this linker in their respective fields of drug discovery and chemical biology. Further optimization of reaction conditions and exploration of orthogonal protection strategies will undoubtedly expand the applicability of this valuable synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Benzamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its synthetic tractability and ability to participate in key hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly in the realm of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors based on the benzamide scaffold. While the specific compound 2-(2-Aminoethoxy)benzamide is a potential building block for the synthesis of such inhibitors, this guide will focus on established benzamide-based kinase inhibitors to provide robust and validated protocols and data. Entrectinib, a potent pan-Trk, ROS1, and ALK inhibitor, will be used as a primary example to illustrate the synthetic strategies and biological context.
Data Presentation: Efficacy of Benzamide-Based Kinase Inhibitors
The following table summarizes the in vitro potency of several kinase inhibitors that feature a core benzamide structure. This data is critical for understanding the structure-activity relationships (SAR) and for comparing the efficacy of newly synthesized analogs.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | Biochemical Assay | [1] |
| ROS1 | 0.2 | Biochemical Assay | [1] | |
| ALK | 1.6 | Biochemical Assay | [1] | |
| ETV6-NTRK3 | <10 | AML Cell Lines (in vitro) | ||
| NS-187 (Bafetinib) | Bcr-Abl | 20 | K562 (CML cell line) | [2] |
| BRAF V600E Inhibitor (a1) | BRAF V600E | 2010 | ELISA-based MEK phosphorylation assay | [3] |
| BRAF V600E Inhibitor (b40) | BRAF V600E | <1000 | ELISA-based MEK phosphorylation assay | [3] |
| BRAF V600E Inhibitor (b47) | BRAF V600E | <1000 | ELISA-based MEK phosphorylation assay | [3] |
| PI3Kα/HDAC3 Inhibitor (PH14) | PI3Kα | 20.3 | Biochemical Assay | [4] |
| HDAC3 | 24.5 | Biochemical Assay | [4] |
Signaling Pathways and Mechanism of Action
Benzamide-based kinase inhibitors often function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. Entrectinib, for example, potently inhibits Trk, ROS1, and ALK receptor tyrosine kinases, which are frequently activated by chromosomal rearrangements in various cancers. The inhibition of these kinases blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Entrectinib inhibits Trk, ROS1, and ALK, blocking downstream MAPK and PI3K/Akt pathways.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of benzamide-based kinase inhibitors.
Protocol 1: General Synthesis of a Benzamide-Based Kinase Inhibitor
This protocol outlines a common synthetic route involving an amide coupling reaction, a key step in the formation of the benzamide core.
Caption: General workflow for the synthesis of benzamide-based kinase inhibitors.
Materials:
-
Substituted benzoic acid (e.g., a derivative of 2-aminobenzoic acid)
-
Thionyl chloride or a peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
An appropriate amine partner
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel for column chromatography, TLC plates)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride Formation): To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Method B (Peptide Coupling): To a solution of the substituted benzoic acid (1.0 eq), the amine partner (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF, add a non-nucleophilic base such as DIPEA (2.0 eq). Stir the reaction at room temperature for 12-24 hours.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride from Method A in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and a base like triethylamine (1.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
-
Protocol 2: Synthesis of Entrectinib (Illustrative)
The synthesis of Entrectinib is a multi-step process. The final key step involves the coupling of a functionalized benzoic acid intermediate with an indazole amine.[5]
Key Intermediates:
-
Acid Fragment (258): A complex benzoic acid derivative.[5]
-
Indazole Amine (259): 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.[5]
Final Coupling Step:
-
The carboxylic acid fragment (258) is converted to its corresponding acyl chloride by treatment with oxalyl chloride in DCM.[5]
-
The crude acyl chloride is then reacted with the indazole amine (259) in the presence of pyridine at low temperatures (-30 to -40 °C).[5]
-
The resulting intermediate is purified by trituration.[5]
-
A final deprotection step, for instance, the cleavage of a trifluoroacetate group with potassium carbonate in aqueous methanol, yields the final amorphous Entrectinib product.[5]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized benzamide inhibitor
-
A suitable kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the benzamide inhibitor in DMSO.
-
In a microplate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Measure the kinase activity using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzamide-based kinase inhibitors is highly dependent on the nature and position of substituents on the aromatic rings.
Caption: SAR of benzamide kinase inhibitors, showing the impact of modifications on key properties.
-
Substituents on the Benzamide Ring: Modifications at this position can influence interactions with the hinge region of the kinase ATP binding pocket, significantly impacting potency and selectivity.
-
Amide Nitrogen Substituent: The group attached to the amide nitrogen often extends into a more solvent-exposed region. Modifications here are crucial for tuning pharmacokinetic properties such as solubility and metabolic stability.
-
Linker and Distal Groups: In many benzamide inhibitors, a linker connects the core to other cyclic or acyclic moieties that can access additional binding pockets, thereby enhancing potency and modulating the selectivity profile.
Conclusion
The benzamide scaffold is a versatile and highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new benzamide-based kinase inhibitors. While This compound itself is not a widely cited precursor, its structure represents a viable entry point for creating novel derivatives within this important class of therapeutic agents. Further exploration of its utility in this context is warranted.
References
- 1. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for "In Vitro" Assays of 2-(2-Aminoethoxy)benzamide Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 2-(2-Aminoethoxy)benzamide derivatives, a class of compounds showing promise as inhibitors of key enzymes in cellular signaling pathways, notably Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs). This document outlines detailed protocols for assessing their enzymatic inhibition and cellular effects, presents quantitative data for representative compounds, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry. Their structural features allow for potent and selective inhibition of enzymes that play critical roles in cancer and other diseases. This document focuses on their activity as HDAC and PARP inhibitors.
-
HDAC Inhibition: Histone deacetylases are crucial epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate the expression of tumor suppressor genes, making them a compelling class of anti-cancer agents.
-
PARP Inhibition: Poly (ADP-ribose) polymerases are central to the DNA damage response (DDR). They detect single-strand DNA breaks and facilitate their repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality, a targeted therapeutic strategy.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against HDAC and PARP enzymes.
Table 1: HDAC Inhibitory Activity of Novel N-(2-aminophenyl)-benzamide Derivatives
| Compound ID | Modification | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 7j | CH3 and NH2 substitutions | 0.65 | 0.78 | 1.70 |
| Entinostat (Reference) | - | 0.93 | 0.95 | 1.80 |
Data sourced from a 2024 study on novel benzamide-based derivatives. The inhibitory activity of compound 7j was found to be marginally stronger than the reference drug, entinostat.
Table 2: PARP-1 Inhibitory Activity of a Novel Hydroxybenzamide Derivative
| Compound ID | Modification | PARP-1 IC50 (µM) |
| 28d | Hydroxamate group | 3.2 |
This data is from a study on novel benzamide derivatives designed based on benzoxazole and benzamide moieties.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
General Preparation of Test Compounds
Solubility: Benzamide and its derivatives are generally soluble in polar organic solvents such as DMSO, ethanol, and methanol.[2] For in vitro assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions to final assay concentrations should be made in the respective assay buffer, ensuring the final DMSO concentration is typically ≤1% to avoid solvent-induced artifacts.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is adapted from a standard fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against Class I HDACs.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound derivatives)
-
Reference HDAC inhibitor (e.g., Entinostat)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitor in DMSO. Further dilute these in HDAC Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to their optimal working concentration in cold HDAC Assay Buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the diluted test compound or reference inhibitor.
-
Add the diluted HDAC enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
The final reaction volume should be uniform across all wells (e.g., 100 µL).
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Signal Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes to allow for signal development. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "enzyme only" (positive) and "no enzyme" (negative) controls. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol describes a general ELISA-based method to determine the IC50 of a test compound against PARP-1.[3]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
NAD+
-
Histone-coated 96-well plates
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Test compounds
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup:
-
To the wells of the histone-coated microplate, add the diluted test compound.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation: Add NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add diluted anti-PAR antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add diluted HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Signal Development: Add the colorimetric HRP substrate to each well and incubate until sufficient color develops.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the HDAC assay.
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Aminoethoxy)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethoxy)benzamide and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. These compounds have been investigated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for the treatment of type 2 diabetes and obesity, as well as glucokinase activators.[1][2] The core structure, featuring a flexible aminoethoxy side chain, provides a versatile platform for designing molecules that can interact with various biological targets, including the E3 ligase substrate receptor cereblon (CRBN), a key component in proteolysis-targeting chimera (PROTAC) design.[3]
The development of a robust and scalable synthetic process is crucial for the advancement of these compounds from laboratory-scale research to clinical and commercial manufacturing. This document provides detailed protocols for the scale-up synthesis of this compound derivatives, focusing on process optimization, purification, and safety considerations.
Synthetic Pathways and Scale-up Considerations
The synthesis of this compound derivatives on a larger scale can be approached through several strategic routes. The selection of a particular pathway will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scalability of the individual reaction steps. A common and effective method involves the reaction of a salicylic acid derivative with a protected aminoethanol, followed by amidation and deprotection.
General Synthesis Workflow
Caption: Alternative synthetic routes for this compound derivatives.
Experimental Protocols
The following protocols provide a general framework for the kilogram-scale synthesis of a generic this compound derivative. All operations should be conducted in a controlled environment by trained personnel, adhering to all relevant safety guidelines.
Protocol 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)benzamide
This protocol details the etherification of a salicylamide with a protected 2-haloethanol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Hydroxybenzamide | 137.14 | 5.00 | 36.46 |
| 2-(Boc-amino)ethyl bromide | 224.08 | 8.59 | 38.33 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.08 | 72.92 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 L | - |
| Ethyl Acetate | 88.11 | - | - |
| Water | 18.02 | - | - |
| Brine | - | - | - |
Procedure:
-
Reaction Setup: Charge a 100 L glass-lined reactor with 2-hydroxybenzamide (5.00 kg, 36.46 mol) and N,N-dimethylformamide (50 L).
-
Base Addition: Add potassium carbonate (10.08 kg, 72.92 mol) to the suspension.
-
Reagent Addition: Add 2-(Boc-amino)ethyl bromide (8.59 kg, 38.33 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 L).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 L).
-
Washing: Combine the organic layers and wash with water (2 x 50 L) and brine (1 x 50 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-2-(2-hydroxyethoxy)benzamide.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| N-Boc-2-(2-hydroxyethoxy)benzamide | 280.32 | 10.00 | 35.67 |
| Hydrochloric Acid (4 M in Dioxane) | 36.46 | 45 L | 180 |
| Dioxane | 88.11 | 50 L | - |
| Diethyl Ether | 74.12 | - | - |
| Sodium Hydroxide (10% aq.) | 40.00 | - | - |
| Dichloromethane | 84.93 | - | - |
Procedure:
-
Reaction Setup: Dissolve N-Boc-2-(2-hydroxyethoxy)benzamide (10.00 kg, 35.67 mol) in dioxane (50 L) in a 200 L reactor.
-
Deprotection: Add 4 M HCl in dioxane (45 L, 180 mol) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Precipitation: Add diethyl ether (100 L) to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Isolation: Filter the solid and wash with diethyl ether (2 x 20 L).
-
Free-basing: Suspend the hydrochloride salt in water (50 L) and adjust the pH to >10 with 10% aqueous sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 40 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purification: If necessary, the product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
| Step | Reactant | Product | Scale (kg) | Yield (%) | Purity (%) |
| Etherification | 2-Hydroxybenzamide | N-Boc-2-(2-hydroxyethoxy)benzamide | 5.00 | 85-95 | >95 (after recrystallization) |
| Deprotection | N-Boc-2-(2-hydroxyethoxy)benzamide | This compound | 10.00 | 90-98 | >98 |
Biological Activity and Signaling Pathway
Derivatives of this compound have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1] Inhibition of PTP1B enhances insulin sensitivity, making it a promising target for the treatment of type 2 diabetes.
Caption: Inhibition of PTP1B by this compound derivatives enhances insulin signaling.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound derivatives. Careful optimization of reaction conditions, along with robust purification methods, are essential for achieving high yields and purity on an industrial scale. The promising biological activities of these compounds, particularly as PTP1B inhibitors, underscore the importance of efficient and scalable synthetic routes to facilitate their further development as potential therapeutic agents.
References
- 1. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "2-(2-Aminoethoxy)benzamide" reactions.
Technical Support Center: 2-(2-Aminoethoxy)benzamide Synthesis
Welcome to the technical support center for the synthesis of "this compound". This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the most common causes?
Low yields in benzamide synthesis, including that of this compound, often stem from several key factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid starting material must be activated to react with the amine. If the coupling reagent is old, hydrated, or used in insufficient amounts, the activation will be incomplete, leading to a low yield.[1]
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the reaction.[1] This is a common issue when a strong enough base is not used.
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the unreactive carboxylic acid. It is critical to use anhydrous solvents and reagents.[1][2]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, improper solvent, or an inappropriate base can significantly reduce the reaction's efficiency.[1]
-
Steric Hindrance: Bulky protective groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[1]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities or side products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in this synthesis may include:
-
Unreacted Starting Materials: This is the most common source of impurities and indicates an incomplete reaction.[3]
-
N-acylurea Byproduct: When using carbodiimide coupling agents like DCC, the activated intermediate can rearrange to form a stable N-acylurea, which does not react with the amine. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[4]
-
Double Acylation: If the amine starting material has more than one nucleophilic site, or if the reaction conditions are too harsh, the activated acid may react multiple times.
-
Products from Side Reactions: Overheating can lead to decomposition or other unwanted side reactions.[4]
Q3: How can I effectively purify the crude this compound?
Purification is critical for obtaining a high-quality final product. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid amides.[3][5] An ideal solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethanol/water mixtures.[5][6]
-
Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel chromatography is the next step. Since benzamides can be basic, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent streaking on the acidic silica gel.[3]
Q4: I am having trouble with the product precipitating as an oil instead of a solid. What should I do?
The formation of an oil instead of a crystalline solid can be due to the presence of impurities or a low melting point for the product mixture.[4] The following techniques can be used to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If a small amount of the pure, solid product is available, add a single crystal to the cooled solution to act as a template for crystallization.[5]
-
Solvent Adjustment: You may have used too much solvent. Try to slowly evaporate some of the solvent to create a supersaturated solution, then cool it again. Alternatively, you can try adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution until it becomes cloudy, then allow it to cool slowly.[5]
Troubleshooting Guides
This section provides structured guidance for specific problems encountered during the synthesis.
Guide 1: Low to No Product Formation
This guide provides a logical workflow to diagnose and resolve issues of low or no product yield.
Guide 2: Presence of Significant Side Products
This guide outlines steps to identify and minimize the formation of unwanted byproducts.
| Observed Problem | Potential Cause | Recommended Solution | Reference |
| TLC shows unreacted starting materials | Incomplete reaction or poor stoichiometry. | Increase reaction time or temperature. Ensure accurate measurement of all reactants. | [3] |
| Spot corresponding to N-acylurea (with DCC/EDC) | Rearrangement of the O-acylisourea intermediate. | Add 1-hydroxybenzotriazole (HOBt) or OxymaPure to the reaction mixture to trap the intermediate and suppress the side reaction. | [1][4] |
| Product is contaminated with DCU (with DCC) | DCU is sparingly soluble and co-precipitates with the product. | Filter the reaction mixture before workup to remove the bulk of the DCU. After workup, dissolve the crude product and cool to precipitate the remaining DCU, followed by another filtration. | [4] |
| Smearing or multiple unidentified spots on TLC | Product decomposition or complex side reactions. | Lower the reaction temperature. Ensure the reaction is not running for an excessively long time. Check the stability of starting materials and product under the reaction conditions. | [2] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a common and effective method for the synthesis of this compound from its corresponding carboxylic acid and amine precursors.
Materials:
-
2-(2-(tert-butoxycarbonylamino)ethoxy)benzoic acid (1.0 eq)
-
Ammonia source (e.g., Ammonium chloride, 1.2 eq) or corresponding amine
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Dissolve the 2-(2-(tert-butoxycarbonylamino)ethoxy)benzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Activation: Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the ammonia source or amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected benzamide.
-
Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., 4M HCl in Dioxane or TFA in DCM) to yield the final product, this compound.
-
Purification: Purify the final product by recrystallization or column chromatography as needed.[5][6]
Protocol 2: Recrystallization for Purification
This protocol provides a general guideline for the purification of the final product.
References
Removing unreacted starting materials from "2-(2-Aminoethoxy)benzamide"
Welcome to the technical support center for the purification of 2-(2-Aminoethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
The synthesis of this compound typically proceeds via a Williamson ether synthesis, reacting 2-hydroxybenzamide (salicylamide) with a 2-haloethylamine, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride, in the presence of a base. Therefore, the most common impurities are:
-
Unreacted 2-hydroxybenzamide: The starting phenolic compound.
-
Unreacted 2-haloethylamine salt: The starting alkylating agent.
-
Inorganic salts: Formed as a byproduct of the reaction (e.g., sodium bromide, potassium carbonate).
-
Side-products: Such as O,N-dialkylated products or products of elimination reactions, depending on the specific reaction conditions.
Q2: My crude product is a sticky solid or oil. What is the likely cause and how can I resolve this?
A sticky or oily crude product often indicates the presence of residual solvent or significant amounts of impurities that depress the melting point.
-
Residual Solvent: Ensure the product is thoroughly dried under vacuum. If the stickiness persists, it is likely due to impurities.
-
High Impurity Content: An initial purification step, such as a solvent wash or trituration, can be effective. For instance, washing the crude material with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or cold ethyl acetate) can help solidify the product.
Q3: I am having trouble removing unreacted 2-hydroxybenzamide. What purification strategy is most effective?
The key to separating this compound from 2-hydroxybenzamide is to exploit the differences in their acidity and polarity.
-
Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl group of the unreacted 2-hydroxybenzamide, forming a water-soluble sodium salt that will partition into the aqueous layer. The desired product, being less acidic, will remain in the organic layer.
-
Column Chromatography: If basic washes are not completely effective, column chromatography is a reliable method. Due to the presence of the aminoethoxy group, this compound is more polar than 2-hydroxybenzamide. A polar eluent system will, therefore, elute the product after the less polar 2-hydroxybenzamide.
Q4: How can I effectively remove the unreacted 2-haloethylamine salt from my product?
The 2-haloethylamine starting materials are typically used as their hydrohalide salts (e.g., 2-bromoethylamine hydrobromide), which are highly soluble in water.
-
Aqueous Wash: During the work-up, washing the organic layer with water or brine will effectively remove these water-soluble salts into the aqueous phase.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid this compound. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not polar enough.
-
Solution:
-
Add a more polar co-solvent dropwise until the compound dissolves. Common solvent systems for benzamide derivatives include ethanol/water or isopropanol/water.
-
Switch to a more polar solvent altogether, such as methanol or ethanol.
-
Problem: The compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The solution is supersaturated with impurities, or the cooling process is too rapid. The boiling point of the solvent may also be higher than the melting point of the impure product.
-
Solution:
-
Add a small amount of the hot solvent to redissolve the oil.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Consider a preliminary purification step like a solvent wash or column chromatography to remove a larger portion of the impurities before attempting recrystallization.
-
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.
-
Add a less polar "anti-solvent" dropwise to the solution at room temperature until it becomes slightly turbid, then gently heat until the solution is clear again and allow it to cool slowly.
-
Column Chromatography
Column chromatography is an effective method for separating this compound from less polar starting materials and non-polar byproducts.
Problem: Poor separation between the product and an impurity.
-
Possible Cause: The eluent system is not optimized.
-
Solution:
-
Adjust Eluent Polarity: If the spots are too close on the TLC plate, adjust the polarity of the mobile phase. For normal phase chromatography (silica gel), increasing the polarity (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture) will move the more polar product further up the plate, potentially improving separation from less polar impurities.
-
Add a Modifier: For amine-containing compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape and resolution.
-
Problem: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, switch from a dichloromethane/methanol system to a higher concentration of methanol.
-
Use a More Polar Solvent System: Consider using a solvent system containing acetonitrile or even a small percentage of aqueous ammonia in the mobile phase for highly polar compounds.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Starting Materials
| Compound | Water | Ethanol | Methanol | Acetone | Ethyl Acetate | Dichloromethane |
| This compound | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | Sparingly Soluble |
| 2-Hydroxybenzamide | Slightly Soluble | Soluble | Soluble | Soluble | Moderately Soluble | Slightly Soluble |
| 2-Bromoethylamine HBr | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble |
| 2-Chloroethylamine HCl | Soluble | Soluble | Soluble | Insoluble | Insoluble | Insoluble |
Note: Solubility data for this compound is estimated based on its structure and the properties of similar compounds due to the lack of specific quantitative data in the literature.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove the unreacted starting material, 2-hydroxybenzamide.
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.
-
Combine the aqueous layers and back-extract with the organic solvent to recover any dissolved product.
-
Combine all organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from Ethanol/Water
This protocol is suitable for the final purification of this compound.
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
While the solution is still hot, add warm water dropwise with swirling until the solution becomes faintly turbid.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Protocol 3: Column Chromatography
This protocol provides a general guideline for the purification of this compound on silica gel.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 98:2 dichloromethane:methanol).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 dichloromethane:methanol) to elute the more polar product. Add ~1% triethylamine to the eluent to prevent streaking.
-
Collect and Analyze Fractions: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Technical Support Center: Optimizing Benzamide Formation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of benzamide and its derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during benzamide synthesis in a question-and-answer format, providing targeted solutions to specific experimental challenges.
Issue 1: Low Yield or Incomplete Reaction
-
Q: My benzamide yield is consistently low. What are the common causes and how can I improve it?
-
A: Low yields in benzamide synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Common causes include inefficient amide coupling, suboptimal reaction temperature, poor solvent choice, side reactions, and product loss during workup.[1] To improve the yield, consider optimizing the reaction temperature, as either too low or too high a temperature can negatively impact the outcome.[2] Additionally, ensure your reagents and solvents are anhydrous, as the presence of water can lead to the hydrolysis of starting materials or activated intermediates.[3]
-
-
Q: I'm using a coupling agent like DCC, but my yield is still poor. What could be wrong?
-
A: Low yields when using dicyclohexylcarbodiimide (DCC) can be due to several factors. The formation of an N-acylurea byproduct is a common issue, which can be suppressed by adding 1-hydroxybenzotriazole (HOBt).[4] Ensure you are using stoichiometric amounts of your reactants and the coupling agent, and monitor the reaction's progress using thin-layer chromatography (TLC).[4] Also, verify that your coupling reagents are fresh, as carbodiimides can degrade during storage.[3]
-
-
Q: My Schotten-Baumann reaction (using benzoyl chloride) has a low yield. What are the likely causes?
-
A: Low yields in the Schotten-Baumann reaction are frequently due to the hydrolysis of benzoyl chloride.[4] This starting material is highly reactive with water and will convert to unreactive benzoic acid.[3][4] It is crucial to use dry reagents and solvents.[4] Another common issue is the protonation of the amine starting material by the hydrochloric acid byproduct, rendering it non-nucleophilic.[4] To counteract this, ensure an adequate amount of base, such as a 10% sodium hydroxide solution, is present to neutralize the acid.[4] Vigorous stirring is also essential in this biphasic system to ensure proper mixing.[4]
-
Issue 2: Product Purity and Byproducts
-
Q: My final benzamide product is contaminated with a significant amount of benzoic acid. How can I prevent this?
-
A: The presence of benzoic acid as an impurity typically indicates hydrolysis of either the benzoyl chloride starting material or the benzamide product.[3][5] To prevent this, ensure all your solvents and reagents are scrupulously dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] During the workup, washing the crude product with a dilute base like sodium bicarbonate solution will help remove acidic impurities like benzoic acid by converting it to its water-soluble salt.[5]
-
-
Q: I've isolated an oily product instead of the expected solid benzamide. What should I do?
-
A: The formation of an oil can be due to the presence of impurities or a low-melting eutectic mixture.[4] To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure benzamide if available.[4] If these methods fail, it is advisable to purify a small sample of the oil by recrystallization to see if a solid can be obtained.[5] Analyzing the oil using techniques like NMR or mass spectrometry can help identify the major components and guide further troubleshooting.[5]
-
-
Q: How can I remove the dicyclohexylurea (DCU) byproduct from my DCC-coupled reaction?
-
A: Dicyclohexylurea (DCU) is a common byproduct of DCC-mediated coupling reactions and is often difficult to remove due to its low solubility. A significant portion of the DCU can be removed by filtering the reaction mixture before the workup, as it often precipitates out of the reaction solvent.[4] After the workup, if DCU is still present, you can dissolve the crude product in a suitable solvent like dichloromethane (DCM), add a non-polar solvent such as hexanes, and cool the mixture to precipitate the remaining DCU, which can then be removed by another filtration.[4]
-
Data Presentation: Comparison of Benzamide Synthesis Methods
| Synthesis Method | Starting Materials | Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Schotten-Baumann | Benzoyl Chloride, Amine | NaOH or Pyridine | 70-95% | High yield, fast reaction.[4] | Benzoyl chloride is lachrymatory and moisture-sensitive.[4] |
| DCC Coupling | Benzoic Acid, Amine | Dicyclohexylcarbodiimide (DCC) | 70-90% | Mild reaction conditions.[6] | Formation of DCU byproduct which can be difficult to remove.[4] |
| EDC/HOBt Coupling | Benzoic Acid, Amine | EDC, HOBt, DIPEA | Good to Excellent | Good for electron-deficient amines.[7] | Reagents can be costly. |
| Boric Acid Catalysis | Benzoic Acid, Urea | Boric Acid | 50-70% | Uses readily available and less hazardous materials.[4] | Requires heating and may have lower yields than other methods.[4] |
| From Benzonitrile | Benzonitrile | H₂O₂, NaOH or H₂SO₄ | ~93% (with ammonium bicarbonate) | Alternative route when other starting materials are not suitable.[8] | Can require harsh conditions (e.g., strong acid and heat).[8] |
Experimental Protocols
Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction [4][9]
-
In a conical flask, prepare a dilute solution of ammonia by mixing 5 mL of concentrated ammonia with 5 mL of water.[10]
-
Cool the ammonia solution in an ice bath.
-
Carefully and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution.[9][10] Stopper the flask and shake it vigorously after each addition. The reaction is exothermic, so ensure the flask remains cool.[11]
-
Continue to shake the flask for an additional 10-15 minutes. A white solid (benzamide) will precipitate.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected solid with several portions of cold deionized water to remove the ammonium chloride byproduct.[3]
-
Recrystallize the crude product from hot water to obtain purified benzamide crystals.[3]
Protocol 2: Benzamide Synthesis using DCC and HOBt [4]
-
In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the mixture and stir.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the benzoic acid mixture at 0 °C in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the majority of the DCU.
-
Wash the filter cake with a small amount of cold DCM.
-
Proceed with a standard aqueous workup to isolate the benzamide product.
Protocol 3: Benzamide from Benzoic Acid and Thionyl Chloride [12][13]
-
Place benzoic acid in a reaction vessel.
-
Add thionyl chloride (SOCl₂) to convert the benzoic acid to benzoyl chloride. This reaction is typically performed under reflux.[13]
-
After the formation of benzoyl chloride is complete, carefully add ammonia or an amine to the reaction mixture.
-
Heat the reaction mixture under reflux to promote the formation of benzamide.
-
After the reaction is complete, cool the mixture and neutralize any remaining acid.
-
Extract the benzamide with an organic solvent such as ether or dichloromethane.
-
Purify the isolated benzamide by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 11. globalconference.info [globalconference.info]
- 12. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 13. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]
Side reactions of the aminoethoxy group during synthesis
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding side reactions encountered during chemical synthesis, with a focus on moieties containing amino groups.
Frequently Asked Questions (FAQs)
Q1: What are protecting groups and why are they essential for syntheses involving amino groups?
A1: A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity.[1] This allows for chemical modifications to be performed elsewhere in the molecule without the protected group interfering.[2][3] For amino groups, which are nucleophilic and can react with a wide range of reagents, protection is crucial to ensure selective synthesis.[1][3] After the desired reaction is complete, the protecting group is removed in a process called deprotection.[2] The use of different protecting groups with varying deprotection conditions (e.g., acid-labile Boc group vs. base-labile Fmoc group) allows for "orthogonal protection," enabling the selective deprotection of one group while others remain intact.[1][2][4]
Q2: What are the most common side reactions observed during the deprotection of Boc-protected amines?
A2: The deprotection of tert-butyloxycarbonyl (Boc) groups is typically performed under acidic conditions, such as with trifluoroacetic acid (TFA).[5] The primary cause of side reactions is the generation of a reactive tert-butyl cation intermediate.[6] This electrophile can then react with nucleophilic functional groups in the molecule, leading to byproducts.[5][6] Common side reactions include the alkylation of susceptible amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[6] Another potential issue is incomplete deprotection, where some of the starting material remains unreacted.[5]
Q3: What are scavengers and why are they crucial in syntheses with protecting groups?
A3: Scavengers are nucleophilic reagents added to the reaction mixture during deprotection to "trap" reactive intermediates, such as the tert-butyl cations generated during Boc cleavage.[6][7] By reacting with these carbocations, scavengers prevent them from causing unwanted side reactions with the desired molecule, such as the alkylation of sensitive amino acid residues.[7][8] The use of a scavenger "cocktail" can provide broad protection for various functional groups.[6]
Q4: How can side reactions be detected and quantified?
A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective methods for detecting and quantifying side reactions.[7][8] HPLC can separate the desired product from byproducts, allowing for the quantification of impurities based on peak area.[7] MS is used to identify the mass of these impurities, which provides crucial information to elucidate the nature and structure of the side products.[7][8]
Q5: What is racemization and how can it be minimized during synthesis?
A5: Racemization is the process that results in the loss of stereochemical integrity at a chiral center, potentially leading to a mixture of enantiomers or diastereomers.[9] In peptide synthesis, it can be initiated by proton abstraction from the α-carbon of an amino acid, especially during the activation step for coupling.[9][10] Histidine and cysteine are particularly prone to racemization.[11] To suppress this side reaction, additives like 1-hydroxybenzotriazole (HOBt) can be included in the coupling reaction.[11] Protecting the side chain of sensitive amino acids, such as the imidazole nitrogen of histidine, can also greatly reduce racemization.[11]
Q6: What is diketopiperazine formation and how can it be prevented?
A6: Diketopiperazine (DKP) formation is an intramolecular side reaction that can occur at the dipeptide stage of solid-phase peptide synthesis.[11] It is particularly common when Proline or Glycine is the second amino acid in the sequence and leads to the cleavage of the dipeptide from the resin, resulting in a truncated product and low yield.[7][11] To mitigate DKP formation, using a sterically bulky resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is recommended.[7][11] Additionally, employing in situ neutralization protocols can minimize the time the N-terminal amine is free and susceptible to this cyclization.[7][11]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of a Boc-Protected Amine
-
Symptom: Analysis of the crude product by HPLC or LC-MS shows a significant amount of the Boc-protected starting material remaining.
-
Possible Cause 1: Insufficient acid strength or concentration. The acidic conditions may not be harsh enough to completely cleave the Boc group, especially if the acid has absorbed water, which reduces its effectiveness.[12]
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). For particularly stable groups, consider switching to a stronger acid system like 4M HCl in dioxane.[5]
-
-
Possible Cause 2: Steric hindrance around the Boc-protected amine, which slows down the reaction.[12]
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely to avoid potential degradation of the product under harsher conditions.[5]
-
-
Possible Cause 3: Poor solubility of the starting material in the reaction solvent.
-
Solution: Choose a solvent system in which the substrate is fully soluble to ensure the reaction proceeds efficiently.
-
Issue 2: Formation of Alkylation Byproducts on Sensitive Residues
-
Symptom: Mass spectrometry analysis reveals byproducts with mass additions corresponding to the addition of a tert-butyl group (+56 Da).
-
Possible Cause: The reactive tert-butyl cation, generated during Boc deprotection, is alkylating nucleophilic side chains of amino acids like Trp, Met, or Tyr.[6]
Issue 3: Low Yield in Solid-Phase Peptide Synthesis due to Aggregation
-
Symptom: Difficulty in coupling subsequent amino acids, leading to low yields of the full-length peptide.
-
Possible Cause: The growing peptide chain is aggregating on the solid support, preventing reagents from accessing the reaction sites.
-
Solution 1: Change the solvent system. Switching to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation.[11]
-
Solution 2: Incorporate chaotropic salts such as CuLi or NaClO4 into the reaction mixture.[11]
-
Solution 3: Utilize backbone protection strategies, such as incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the alpha-nitrogen of an amino acid residue every six to seven residues to disrupt hydrogen bonding.[11]
-
Quantitative Data Summary
Table 1: Common Scavengers for Boc Deprotection and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Reference(s) |
| Triisopropylsilane (TIS) | Tryptophan, Tyrosine, Cysteine | 2.5% - 5% | [8],[6] |
| Thioanisole | Tryptophan, Methionine | 2.5% - 5% | [6] |
| Water | General scavenger | 2.5% - 5% | [8] |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5% | [6] |
Table 2: Common Side Reactions and Characteristic Mass Changes
| Side Reaction | Description | Mass Change (Da) | Reference(s) |
| tert-Butylation | Addition of a tert-butyl group | +56 | [6] |
| Trifluoroacetylation | Addition of a trifluoroacetyl group | +96 | [5] |
| Deamidation | Conversion of Asn/Gln to Asp/Glu | +1 | [13],[14] |
| Piperidine Adduct | Addition of piperidine to dehydroalanine | +85 (from piperidine) | [11] |
| Dimerization | Formation of a disulfide bond (Cys) | -2 (from 2x Cys) | [13] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add the desired scavenger(s) (e.g., 2.5-5% v/v TIS) to the reaction mixture.[6]
-
Deprotection: Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[6]
Protocol 2: Monitoring Reaction Progress by HPLC
-
Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This gradient can be optimized based on the polarity of the compounds being analyzed.
-
Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm.[8]
-
Analysis: At various time points, quench a small aliquot of the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC. Compare the peak areas of the starting material and the product to determine the extent of the reaction.
Visualizations
Caption: A general workflow for troubleshooting unexpected results in chemical synthesis.
Caption: The general mechanism of acid-catalyzed Boc group deprotection.
Caption: The logical relationship for mitigating alkylation side reactions using scavengers.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. media.neliti.com [media.neliti.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 14. researchgate.net [researchgate.net]
Preventing hydrolysis of "2-(2-Aminoethoxy)benzamide" derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of "2-(2-Aminoethoxy)benzamide" derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of hydrolysis in "this compound" derivatives?
A1: "this compound" derivatives have two primary sites susceptible to hydrolysis: the amide linkage and the ether linkage . The amide bond is generally more labile than the ether bond and can be cleaved under both acidic and basic conditions to yield a carboxylic acid and an amine.[1][2] The ether linkage is more stable but can be cleaved under strong acidic conditions, particularly at elevated temperatures.[3]
Q2: What factors can influence the rate of hydrolysis of these derivatives?
A2: The rate of hydrolysis is influenced by several factors:
-
pH: Amide hydrolysis is catalyzed by both acids and bases.[2] The rate is typically slowest near neutral pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]
-
Buffer Species: Certain buffer components can act as catalysts for hydrolysis.
-
Solvent: The polarity and composition of the solvent system can affect the stability of the molecule.
-
Presence of Catalysts: Metal ions can sometimes catalyze amide hydrolysis.[4]
Q3: How can I minimize hydrolysis during my experiments?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the pH of your solutions in the neutral range (pH 6-8) where the amide bond is most stable. Use buffers with low catalytic activity.
-
Temperature Control: Perform experiments at the lowest feasible temperature. Store solutions of your compound at low temperatures (e.g., 2-8 °C) or frozen.
-
Solvent Selection: Use aprotic solvents or co-solvents to reduce the concentration of water available for hydrolysis.
-
Minimize Exposure to Strong Acids/Bases: Avoid prolonged exposure to highly acidic or basic conditions. If such conditions are necessary, they should be as mild and brief as possible.
-
Inert Atmosphere: For long-term storage of solid material, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
Q4: What are the expected degradation products from the hydrolysis of a "this compound" derivative?
A4: The primary degradation products would be:
-
From Amide Hydrolysis: 2-(2-Aminoethoxy)benzoic acid and the corresponding amine from the amide nitrogen.
-
From Ether Hydrolysis: 2-Hydroxybenzamide and 2-aminoethanol (or their respective derivatives).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in aqueous solution. | Hydrolysis of the amide bond. | 1. Check the pH of your solution. Adjust to a neutral pH (6-8) using a suitable buffer. 2. Lower the temperature of your experiment and storage conditions. 3. Consider using a co-solvent like acetonitrile or DMSO to reduce the water content. |
| Formation of unexpected impurities under acidic conditions. | Cleavage of the ether linkage. | 1. Avoid using strong acids (e.g., HCl, HBr, HI) if possible.[3] 2. If acidic conditions are required, use the mildest possible acid and the lowest effective concentration. 3. Reduce the reaction time and temperature. |
| Variability in stability between different batches. | Presence of catalytic impurities (e.g., metal ions). | 1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent like EDTA to sequester any catalytic metal ions. |
| Degradation observed even in solid state. | Hygroscopic nature of the compound and/or excipients leading to hydrolysis. | 1. Store the solid material in a desiccator over a suitable drying agent. 2. Package the material under an inert atmosphere. |
Data Presentation
The following table summarizes representative hydrolysis rate data for a related benzamidinium compound at different pH values. While not identical to "this compound", this data provides an indication of the pH-dependent stability of the benzamide moiety.
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 9 | 2.7 x 10⁻⁸ | 300 days |
| 10 | 1.7 x 10⁻⁷ | 47 days |
| 11 | 1.3 x 10⁻⁶ | 6 days |
| 12 | 6.0 x 10⁻⁶ | 32 hours |
| 13 | 1.3 x 10⁻⁵ | 15 hours |
| Data adapted from a study on benzamidinium hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for a "this compound" derivative.[5][6][7]
1. Preparation of Stock Solution:
- Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
- Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, heat the stock solution at 60°C for 24 hours.
- Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general approach to developing a stability-indicating HPLC method for the analysis of "this compound" derivatives and their degradation products.[8][9][10]
1. Instrumentation and Columns:
- HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10% to 90% B
- 25-30 min: 90% B
- 30-31 min: 90% to 10% B
- 31-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., using a PDA detector).
3. Method Validation:
- Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9]
- Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Hydrolysis pathways of "this compound" derivatives.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of "2-(2-Aminoethoxy)benzamide" for biological assays
Welcome to the technical support center for 2-(2-Aminoethoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. Why did this happen and how can I prevent it?
A1: This is a common issue known as "antisolvent precipitation." this compound, like many benzamide-based compounds, has high solubility in organic solvents like dimethyl sulfoxide (DMSO) but exhibits poor solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium (e.g., PBS or cell culture media), the compound's solubility limit is exceeded, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: If experimentally feasible, lower the final concentration of the compound in your assay.
-
Optimize DMSO Concentration: While it is best to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts, a slightly higher concentration (up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.
-
Use Solubilizing Agents: Consider the use of excipients like cyclodextrins to enhance aqueous solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of up to 24 mg/mL in fresh, moisture-free DMSO has been reported for similar benzamide PARP inhibitors.[1] For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: How does this compound exert its biological effects?
A3: this compound is believed to function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks.[2][3] By inhibiting PARP, this compound can lead to an accumulation of unrepaired DNA damage, which can subsequently cause cell cycle arrest and induce apoptosis (programmed cell death), especially in cancer cells with existing DNA repair deficiencies.[3][4][5]
Q4: What are some common in vitro assays where this compound is used?
A4: Given its role as a potential PARP inhibitor, this compound is frequently used in the following assays:
-
Cell Viability Assays: To assess the cytotoxic effects on cancer cell lines. Common methods include MTT, MTS, and SRB assays.
-
Apoptosis Assays: To determine if the compound induces programmed cell death. Techniques include Annexin V/PI staining, caspase activity assays, and TUNEL assays.[4]
-
PARP Activity Assays: To directly measure the inhibition of PARP enzyme activity in a cellular or biochemical context.[2]
-
DNA Damage Assays: To quantify the extent of DNA damage resulting from PARP inhibition. The comet assay is a common method for this purpose.[6]
Solubility Data
The solubility of benzamide derivatives can vary significantly based on the specific substituents. While precise quantitative data for this compound in various solvents is not extensively published, the following table provides a general guideline based on the properties of similar benzamide compounds.
| Solvent | Predicted Solubility | Rationale |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Poorly Soluble | The hydrophobic benzamide core dominates over the polar amino and ethoxy groups, leading to low solubility in water-based solutions.[7] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the aromatic rings and act as hydrogen bond acceptors for the amide and amino groups, resulting in good solubility.[1][7] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Sparingly Soluble | The polar groups can form hydrogen bonds with the solvent, but the overall hydrophobicity of the molecule limits extensive dissolution.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
Objective: To prepare a working solution of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare Working Solution:
-
For your final assay concentration, dilute the appropriate stock or intermediate solution into the pre-warmed aqueous buffer.
-
Important: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or swirling to minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.1%) and does not exceed 1%.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as your working solution in the aqueous buffer.
-
Protocol 2: Cell Viability Sulforhodamine B (SRB) Assay
Objective: To determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
This compound working solutions
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Simplified PARP inhibition signaling pathway.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. PARP Inhibition Restores Extrinsic Apoptotic Sensitivity in Glioblastoma | PLOS One [journals.plos.org]
- 6. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"2-(2-Aminoethoxy)benzamide" purification challenges from crude mixture.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 2-(2-Aminoethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude mixture of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials such as 2-(2-aminoethoxy)benzonitrile or related benzoic acid derivatives, by-products from incomplete reactions, and solvents used in the synthesis. Given the primary amine and amide functionalities, oligomeric or polymeric by-products might also be present.
Q2: How does the primary amine in this compound affect its purification?
A2: The basic primary amine can significantly influence the compound's solubility. It can form salts with acidic impurities or acidic solvents, altering its partitioning behavior in extractions and its solubility in chromatography solvents. The amine group can also interact strongly with silica gel in column chromatography, potentially leading to tailing peaks and poor separation. For recrystallization of amines, the use of organic acids and their mixtures with other solvents can sometimes be beneficial.[1]
Q3: What are the general solubility characteristics of this compound?
Q4: Is this compound susceptible to degradation during purification?
A4: Benzamides are generally stable compounds.[4] However, the primary amine group can be susceptible to oxidation, especially if exposed to air and light for extended periods at elevated temperatures. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound will not crystallize from the solution upon cooling.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[5]
-
Solution 2: Add a Seed Crystal. If you have a small amount of pure product from a previous batch, add a single crystal to the cooled, supersaturated solution to initiate crystallization.[5]
-
Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy (the saturation point), then allow it to cool slowly again.[5][6]
-
Solution 4: Change Solvent System. The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] For compounds with amine groups, mixed solvent systems, such as ethanol/water or isopropanol/water, can be effective.[5][7]
Problem: The product is oily or discolored after recrystallization.
-
Solution 1: Redissolve and Cool Slowly. Oiling out occurs when the solution is supersaturated to the point that the compound comes out of solution as a liquid rather than a solid. Reheat the solution, add a small amount of additional solvent to ensure complete dissolution, and allow it to cool much more slowly.
-
Solution 2: Use a Decolorizing Agent. If the color is due to highly colored impurities, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before crystallization.[7]
Column Chromatography Issues
Problem: The compound is streaking or tailing on the column.
-
Solution 1: Add a Modifier to the Eluent. The basic amine group can interact strongly with the acidic silanol groups on the silica gel, causing tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can help to mitigate this by competing for the active sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.[8] Reverse-phase chromatography is another option.[9]
Problem: Poor separation of the product from impurities.
-
Solution 1: Optimize the Solvent System. The polarity of the eluent is critical for good separation. Use thin-layer chromatography (TLC) to test various solvent systems and find one that gives good separation between your product and the impurities.[10][11] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.[12]
-
Solution 2: Adjust Column Parameters. Use a longer column or a stationary phase with a smaller particle size for higher resolution. Ensure the column is packed properly to avoid channeling.[12]
Data Presentation
Table 1: Illustrative Solubility of this compound
Disclaimer: The quantitative data presented in this table are illustrative examples based on the properties of benzamide and related structures and are intended as a starting point for solvent screening.
| Solvent | Solubility at 25°C (g/L) | Solubility at Boiling Point (g/L) | Comments |
| Water | ~5-10 | ~50-100 | Slightly soluble in cold water, more soluble in hot water.[2][13] |
| Ethanol | ~50-100 | >200 | Good solubility, especially when heated.[14] A potential recrystallization solvent. |
| Methanol | ~100-150 | >250 | High solubility. May be difficult to crystallize from. |
| Acetone | ~20-40 | >150 | Good solubility when hot. |
| Ethyl Acetate | ~5-15 | ~50-100 | Moderate solubility. Useful for chromatography. |
| Dichloromethane | ~10-20 | ~70-120 | Moderate solubility. Useful for chromatography. |
| Hexanes | <1 | <5 | Insoluble. Can be used as an anti-solvent. |
Table 2: Typical Impurity Profile and Recommended Purification Method
| Impurity Type | Potential Source | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography |
| 2-hydroxybenzamide | Hydrolysis of ether linkage | Recrystallization, Column Chromatography |
| Polymeric by-products | Side reactions | Recrystallization (impurities may remain in solution) |
| Inorganic Salts | Reaction work-up | Aqueous wash/extraction before other purification steps |
| Residual Solvents | Synthesis/Work-up | Drying under vacuum |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol provides a general guideline for the recrystallization of this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to just dissolve the solid completely.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal if used).[5]
-
Crystallization: To the hot filtrate, add warm deionized water dropwise with stirring until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.[15]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.
Protocol 2: Column Chromatography on Silica Gel
This protocol is a general procedure for the purification of this compound using column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. For this compound, a system like 95:5 dichloromethane:methanol with 0.5% triethylamine might be effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor their composition by TLC.[10] If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 58932-30-2 | Benchchem [benchchem.com]
- 4. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. magritek.com [magritek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Benzamide - Wikipedia [en.wikipedia.org]
- 14. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-Aminoethoxy)benzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and scale-up of 2-(2-Aminoethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a substituted benzamide derivative. Its structure, containing a primary amine and an amide functional group linked by an ethoxy bridge, makes it a valuable building block in medicinal chemistry and organic synthesis. It can be used as an intermediate in the development of various pharmaceutical compounds.
Q2: What is a common synthetic route for this compound?
A prevalent method involves a two-step process starting from 2-hydroxybenzamide. The first step is a Williamson ether synthesis where the hydroxyl group of 2-hydroxybenzamide reacts with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or Boc-protected 2-bromoethylamine). The second step involves the deprotection of the amine group to yield the final product.
Q3: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up this synthesis presents several challenges, including:
-
Exotherm Control: The reaction, particularly the ether synthesis step, can be exothermic. Managing heat dissipation is critical on a larger scale to prevent side reactions and ensure safety.
-
Mixing Efficiency: Ensuring homogeneous mixing in larger reaction vessels is crucial for consistent reaction kinetics and to avoid localized overheating or concentration gradients.
-
Purification: Purification methods that are straightforward on a lab scale, like column chromatography, can be cumbersome and costly at a larger scale. Developing robust crystallization or extraction procedures is essential.[1]
-
Reagent Handling: Managing large quantities of reagents safely and ensuring their quality is paramount.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help in determining the consumption of starting materials and the formation of the product and any byproducts.[2]
Troubleshooting Guide
Low or Decreased Yield on Scale-Up
Q: My reaction yield dropped significantly when I increased the scale from 1g to 100g. What are the likely causes?
A: A drop in yield during scale-up is a common issue. Consider the following factors:
-
Inefficient Mixing: In larger flasks, magnetic stirring may be insufficient. Use mechanical overhead stirring to ensure the reaction mixture is homogeneous.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. An uncontrolled exotherm can lead to the degradation of reactants or products and promote side reactions. Use a larger cooling bath and monitor the internal reaction temperature.
-
Incomplete Reaction: Ensure stoichiometric amounts of reactants and coupling agents are used.[3] Monitor the reaction by TLC until the starting material is fully consumed.[3]
-
Suboptimal Solvent Choice: The solvent can significantly affect reactant solubility and the reaction pathway.[2] What works on a small scale may need optimization for larger volumes.
Impurity Formation
Q: I am observing new or increased levels of impurities in my scaled-up batch. How can I identify and mitigate them?
A: Impurities can arise from unreacted starting materials, side reactions, or reagent degradation.[4]
-
Unreacted Starting Materials: If the reaction is incomplete, you will see starting materials in your final product. Extend the reaction time or slightly increase the equivalents of one reagent.
-
Side Products: A common side reaction is the formation of byproducts from coupling reagents.[4] Another possibility is the hydrolysis of starting materials or the product. During workup, washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[5]
-
Identification and Purification: Use LC-MS to identify the mass of the impurities, which can give clues to their structure. Recrystallization is an effective method for purifying the crude product; selecting the right solvent system is critical.[1][5]
Product Isolation Issues
Q: During workup, my product separated as an oil instead of a solid. What should I do?
A: The formation of an oil suggests the presence of impurities or that the product has a low melting point.[3] Try the following techniques to induce crystallization:[1]
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure solid product, add a tiny crystal to the solution to act as a seed.
-
Solvent Adjustment: You may have used too much solvent. Try to slowly evaporate some of the solvent to increase the concentration. Alternatively, you can add an "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution until it becomes cloudy, then allow it to stand.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Batch Scale (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Notes |
| 1 | 80 | 6 | 85 | 98 | Controlled heating with oil bath. |
| 100 | 80-85 | 6 | 72 | 94 | Minor exotherm observed. |
| 100 | 70-75 | 8 | 81 | 97 | Slower reaction but better purity. |
| 100 | 90-100 | 5 | 65 | 88 | Significant byproduct formation. |
Disclaimer: The data presented are illustrative and may not reflect actual experimental results.
Table 2: Impact of Base Equivalents on Williamson Ether Synthesis Step
| Batch Scale (g) | Base (K₂CO₃) Equivalents | Reaction Time (h) | Conversion (%) | Key Impurity (%) |
| 5 | 1.5 | 8 | >99 | <1 |
| 5 | 1.1 | 12 | 90 | ~8 (Unreacted 2-hydroxybenzamide) |
| 100 | 1.5 | 10 | >99 | <1 |
| 100 | 2.5 | 8 | >99 | ~5 (Potential decomposition products) |
Disclaimer: The data presented are illustrative and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromoethyl)phthalimide (Intermediate)
-
Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent like DMF.
-
Add phthalic anhydride (1.05 eq) portion-wise while stirring.
-
Heat the mixture to 120-130°C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting solid, wash with water, and dry to obtain N-(2-hydroxyethyl)phthalimide.
-
To a solution of N-(2-hydroxyethyl)phthalimide (1.0 eq) in a suitable solvent (e.g., DCM), add phosphorus tribromide (PBr₃) (0.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous workup to isolate the crude N-(2-bromoethyl)phthalimide, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
Ether Synthesis: To a solution of 2-hydroxybenzamide (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor by TLC until the starting material is consumed (typically 6-8 hours).
-
Cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to get the crude phthalimide-protected intermediate.
-
Deprotection (Hydrazinolysis): Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate.
-
Dissolve the residue in a suitable solvent and wash with a dilute base to remove any phthalhydrazide residues.
-
Concentrate the organic layer to obtain crude this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test various solvents to find one that dissolves the crude product well when hot but poorly when cold. A mixed solvent system like ethanol/water or isopropanol/water is often effective.[1]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to dissolve it completely.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[1]
Mandatory Visualization
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree for diagnosing and resolving common causes of low yield in scale-up synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle all chemicals in a well-ventilated fume hood.[6] Avoid inhalation of dusts and vapors.[6][7] Wash hands thoroughly after handling.[6]
-
Storage: Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials.[6][8]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Move the person to fresh air.[6]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]
-
-
Disposal: Dispose of chemical waste according to local, regional, and national regulations.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Stability of 2-(2-Aminoethoxy)benzamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(2-Aminoethoxy)benzamide in solution. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
Q2: How should I store this compound solutions to ensure maximum stability?
A2: To maximize stability, solutions of this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[3][4] For long-term storage, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Protection from light, for example by using amber vials, is also a recommended precaution to prevent photolytic degradation.[5][6]
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The amide bond in the benzamide structure can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[7]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[6]
-
Light: Exposure to light, particularly UV light, can initiate photolytic degradation pathways.[5][6]
-
Oxidizing agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.[6][8]
-
Enzymes: In biological matrices, enzymatic degradation can occur.[6]
Q4: What are the likely degradation pathways for this compound?
A4: The most common degradation pathway for benzamides is hydrolysis of the amide bond, which would yield benzoic acid and the corresponding amine.[7][9] This can be catalyzed by either acid or base. Another potential pathway is oxidation, although specific oxidative degradation products for this molecule are not documented.[7][9] The ether linkage could also be a site for potential cleavage under harsh conditions.
Troubleshooting Guides
Issue 1: I am observing a loss of compound potency or the appearance of unexpected peaks in my chromatogram over time.
-
Possible Cause: Chemical degradation of this compound in your solution.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers.[3][4][5]
-
pH of the Solution: Check the pH of your solvent or buffer. Extreme pH values can accelerate hydrolysis.[7] Consider using a buffer system to maintain a stable pH.
-
Perform a Forced Degradation Study: To identify potential degradation products and understand the molecule's lability, a forced degradation study is recommended. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.[5]
-
Analytical Method: Ensure your analytical method, such as HPLC, is stability-indicating, meaning it can separate the parent compound from its degradation products.[10]
-
Issue 2: My results are inconsistent between experiments.
-
Possible Cause: Inconsistent solution stability due to variations in preparation or handling.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If using stored solutions, ensure they have been stored correctly and for a consistent duration.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can impact stability.[2]
-
Solvent Quality: Use high-purity solvents and check for any potential contaminants that could be reacting with your compound.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways.
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[5]
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.[5]
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.[11]
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Mass spectrometry (MS) can be used to help elucidate the structures of the degradation products.[12]
Data Presentation
The results of a forced degradation study can be summarized in a table as shown below.
Table 1: Summary of Forced Degradation Study of this compound (Example Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h | 60°C | 15.2% | 2 | 4.5 min |
| 0.1 M NaOH | 24 h | 60°C | 25.8% | 3 | 4.5 min, 6.2 min |
| 3% H₂O₂ | 24 h | RT | 8.5% | 1 | 7.1 min |
| Heat | 48 h | 60°C | 5.1% | 1 | 8.3 min |
| Light | 24 h | RT | 12.6% | 2 | 5.9 min |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(2-Aminoethoxy)benzamide Derivatives Versus Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(2-Aminoethoxy)benzamide derivatives and other prominent kinase inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in their evaluation of these compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity of various benzamide derivatives against a panel of protein kinases, with comparisons to established kinase inhibitors such as Gefitinib, Osimertinib, and Imatinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Benzamide Derivative 5d | EGFR (L858R/T790M) | 95 | Gefitinib | EGFR (L858R/T790M) | >1000 |
| Benzamide Derivative 5h | EGFR (L858R/T790M) | 71 | Osimertinib | EGFR (L858R/T790M) | 15 |
| 2-amino-N-methoxybenzamide scaffold |
Table 1: Comparative IC50 Values of 2-amino-N-methoxybenzamide Derivatives and Reference EGFR Inhibitors. The data indicates that derivatives 5d and 5h show significant potency against the EGFR(L858R/T790M) mutant, being more effective than Gefitinib and approaching the potency of Osimertinib.[1]
| Compound | Target | IC50 (nM) |
| Imatinib | BCR-ABL (Wild Type) | 250-500 |
| c-Kit | 100 | |
| PDGF-R | 100 | |
| Nilotinib | BCR-ABL (Wild Type) | <30 |
| Dasatinib | BCR-ABL (Wild Type) | <1 |
| SRC family kinases | 0.5-5 |
Table 2: IC50 Values of Imatinib and Second-Generation BCR-ABL Inhibitors. This table provides a baseline for the potency of a well-established benzamide-containing kinase inhibitor, Imatinib, against its primary targets and compares it with next-generation inhibitors.
Signaling Pathways and Mechanism of Action
Kinase inhibitors exert their effects by blocking the signaling pathways that are constitutively activated in cancer cells, leading to uncontrolled proliferation and survival. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the compared inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: BCR-ABL Signaling Pathway and Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
-
Materials:
-
Kinase of interest (e.g., EGFR, BCR-ABL)
-
Substrate peptide
-
ATP
-
Test compounds (this compound derivatives, reference inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add Kinase-Glo® reagent to stop the reaction and measure the remaining ATP.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., H1975 for EGFR, K562 for BCR-ABL)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets.
-
Materials:
-
Cancer cell lysates (treated and untreated with inhibitors)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells to extract proteins and determine protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel benzamide kinase inhibitors.
Caption: Workflow for Benzamide Kinase Inhibitor Development.
References
A Comparative In Vitro Efficacy Analysis of 2-(2-Aminoethoxy)benzamide Analogues
In the landscape of modern drug discovery, the benzamide scaffold represents a versatile pharmacophore, giving rise to a multitude of analogues with diverse biological activities. This guide provides a comparative analysis of the in vitro efficacy of several classes of 2-(2-Aminoethoxy)benzamide analogues, targeting researchers, scientists, and professionals in drug development. The data presented herein is collated from various studies, offering a side-by-side look at their performance in key experimental assays.
I. Overview of Biological Targets and Mechanisms
Analogues of the this compound structure have been shown to exhibit a range of biological effects, primarily attributed to their interaction with specific molecular targets. The key mechanisms of action explored in this guide include:
-
Inhibition of ATP-Binding Cassette (ABC) Transporters: Specifically, the ABCG2 transporter, a key player in multidrug resistance (MDR) in cancer.
-
Enzyme Inhibition: Targeting enzymes crucial for cellular processes, such as Inosine 5'-monophosphate dehydrogenase (IMPDH), which is vital for purine nucleotide synthesis.
-
Antioxidant Activity: Direct scavenging of free radicals and modulation of oxidative stress pathways.
-
Antimicrobial Effects: Disruption of microbial growth and viability.
-
Antiretroviral Activity: Targeting viral proteins, such as the HIV nucleocapsid protein (NCp7).
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
The following sections will delve into the quantitative efficacy of specific analogues against these targets, detail the experimental protocols used for their evaluation, and provide visual representations of the relevant biological pathways and experimental workflows.
II. Data Presentation: Quantitative Efficacy of Benzamide Analogues
The in vitro efficacy of various benzamide analogues is summarized below. The data is categorized by the biological activity and includes key quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration).
Table 1: Inhibition of ABCG2 Transporter by Benzamide Analogues
| Compound | Cell Line | Chemotherapeutic Agent | Fold Increase in Efficacy | ATPase Activity EC₅₀ (µM) |
| VKNG-2 | S1-M1-80 (colon cancer) | Mitoxantrone | 70-fold[1] | 2.3[1][2] |
| VKNG-2 | S1-M1-80 (colon cancer) | SN-38 | 112-fold[1] | 2.3[1][2] |
Table 2: Cytotoxic Activity of 2-amino-1,4-naphthoquinone-benzamide Analogues
| Compound | MDA-MB-231 (IC₅₀, µM) | SUIT-2 (IC₅₀, µM) | HT-29 (IC₅₀, µM) |
| 5e | 0.4 | >50 | 0.5 |
| 5f | 0.8 | >50 | 1.8 |
| 5g | 0.9 | >50 | 2.1 |
| 5l | 0.4 | 45.2 | 1.5 |
| Cisplatin (Control) | 31.5 | 8.9 | 25.4 |
| Data for Table 2 was synthesized from a study on new 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers.[3] |
Table 3: Antimicrobial Activity of 2-Aminobenzamide Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µM) |
| 8 | E. faecalis | 8[4] |
| Data for Table 3 is from a study on amino-substituted benzamide derivatives as antioxidant and antimicrobial agents.[4] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
ABCG2 Transporter Inhibition Assay
Objective: To determine the ability of a benzamide analogue to reverse ABCG2-mediated multidrug resistance.
Methodology:
-
Cell Culture: S1-M1-80 colon cancer cells, which overexpress the ABCG2 transporter, are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a chemotherapeutic agent (e.g., mitoxantrone or SN-38) in the presence or absence of the test benzamide analogue (e.g., VKNG-2 at 5 µM).[1]
-
Cell Viability Assay: After a specified incubation period, cell viability is assessed using a standard method such as the MTT assay.
-
Data Analysis: The IC₅₀ values of the chemotherapeutic agent are calculated in the presence and absence of the benzamide analogue. The fold increase in efficacy is determined by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of the analogue.
ATPase Activity Assay
Objective: To measure the effect of a benzamide analogue on the ATPase activity of the ABCG2 transporter.
Methodology:
-
Membrane Vesicle Preparation: Membrane vesicles containing the ABCG2 transporter are prepared from Sf9 cells infected with a baculovirus expressing ABCG2.
-
ATPase Assay: The assay is performed by incubating the membrane vesicles with varying concentrations of the test compound (e.g., VKNG-2) in the presence of ATP.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method.
-
Data Analysis: The concentration of the compound that produces a half-maximal increase in ATPase activity (EC₅₀) is determined by plotting the increase in ATPase activity against the compound concentration.[2]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of benzamide analogues on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, SUIT-2, HT-29) are seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
Apoptosis Induction Assay (Hoechst 33258 Staining)
Objective: To morphologically assess the induction of apoptosis by benzamide analogues.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC₅₀ concentrations.
-
Cell Staining: The treated cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Fluorescence Microscopy: The stained cells are observed under a fluorescence microscope.
-
Morphological Assessment: Apoptotic cells are identified by characteristic morphological changes, such as condensed or fragmented nuclei.[3]
IV. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the action and evaluation of benzamide analogues.
References
- 1. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy of 2-(2-Aminoethoxy)benzamide Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-Aminoethoxy)benzamide scaffold is a key pharmacophore in the development of various therapeutic agents, most notably as a zinc-binding group in histone deacetylase (HDAC) inhibitors for cancer therapy. This guide provides a comparative overview of the in vivo efficacy of selected this compound derivatives, presenting key experimental data and methodologies to aid in research and development.
Performance Comparison of Novel Derivatives
Recent advancements have led to the synthesis of novel this compound derivatives with potent antitumor activities. The following tables summarize the in vivo efficacy of promising compounds from recent studies, comparing them against established HDAC inhibitors or parent compounds.
Thioether-based 2-Aminobenzamide Derivatives in A549 Xenografts
A study focusing on thioether-based derivatives identified compounds 12g and 12h as potent HDAC inhibitors with significant in vivo antitumor activity.[1] These compounds were evaluated in a xenograft model using A549 human lung cancer cells.
| Compound | Dose | Administration Route | Tumor Growth Inhibition (TGI) | Host Body Weight Change |
| 12g | 100 mg/kg | Not Specified | 56.9% | Not Specified |
| 12h | 100 mg/kg | Not Specified | 62.7% | Not Specified |
Table 1: In vivo antitumor efficacy of thioether-based 2-aminobenzamide derivatives in an A549 xenograft model.[1]
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) in A2780 and HepG2 Xenografts
A novel derivative, NA , which incorporates a nitrogen mustard group, has demonstrated potent and selective class I HDAC inhibition.[2] Its antiproliferative activity was significantly higher than the established HDAC inhibitor SAHA in cellular assays.[2]
| Compound | Cell Line | IC50 (µM) | Fold-change vs SAHA |
| NA | A2780 | 2.66 | 10.3-fold more potent |
| NA | HepG2 | 1.73 | 11.3-fold more potent |
| SAHA | A2780 | 27.3 | - |
| SAHA | HepG2 | 19.5 | - |
Table 2: In vitro antiproliferative activity of NA compared to SAHA.[2]
Mechanism of Action: HDAC Inhibition
The primary mechanism of action for many of these anticancer this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately resulting in cell cycle arrest, differentiation, and apoptosis.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the in vivo validation of these compounds.
Xenograft Tumor Model
This protocol outlines the general steps for evaluating the antitumor efficacy of a compound in a xenograft mouse model.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., A549, HCT116, A375) are cultured under standard conditions.[1]
-
Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[3]
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The investigational compound is administered at a predetermined dose and schedule (e.g., daily, every other day) via a specified route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the test compound.
4. Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) × 100.
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds.
1. Animal Dosing:
-
A single dose of the compound is administered to animals (e.g., rats, mice) via intravenous (IV) and oral (PO) routes.
2. Blood Sampling:
-
Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
3. Sample Analysis:
-
Plasma is separated from the blood samples, and the concentration of the compound is determined using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using appropriate software.
Other Therapeutic Applications
While the primary focus has been on anticancer applications, derivatives of the this compound scaffold are being explored for other therapeutic areas:
-
Neuroprotection: Certain derivatives have been identified as selective Kv2.1 inhibitors with in vivo neuroprotective effects in models of ischemic stroke.[4][5]
-
Antifibrotic Activity: N-(2-Aminophenyl)-benzamide derivatives have shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis.[6]
-
Antimicrobial Activity: Some 2-Aminobenzamide derivatives have demonstrated antimicrobial potential against various bacterial and fungal strains.[7]
-
Diabetes: A novel N-(2-(Benzylamino)-2-oxoethyl)benzamide analog has been identified as a pancreatic β-cell protective agent against ER stress, suggesting a potential new treatment modality for diabetes.[8][9]
This guide provides a snapshot of the current research landscape for the in vivo validation of this compound derivatives. The versatility of this scaffold continues to make it a promising starting point for the development of novel therapeutics across various disease areas. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzamide derivatives, with a particular focus on analogs of 2-aminobenzamide. Due to the limited specific data on "2-(2-Aminoethoxy)benzamide" derivatives in publicly available literature, this guide draws upon closely related structures to provide insights into the key structural modifications that influence biological activity. The information herein is intended to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl and the amide moieties. The following tables summarize quantitative data from studies on different classes of benzamide derivatives, offering a comparative perspective on their potency against various biological targets.
Table 1: Anticancer and Cytotoxic Activity of Benzamide Derivatives
| Compound Class | Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Amino-1,4-naphthoquinone-benzamides | Aniline derivative (5e) | MDA-MB-231 | MTT | 0.4 | [1](--INVALID-LINK--) |
| Aniline derivative (5e) | HT-29 | MTT | 0.4 | [1](--INVALID-LINK--) | |
| 3-Nitroaniline derivative (5l) | MDA-MB-231 | MTT | 0.4 | [1](--INVALID-LINK--) | |
| Propyl derivative (5b) | HT-29 | MTT | >10 | [1](--INVALID-LINK--) | |
| Bis-Benzamides | Compound 14d | LNCaP | MTT | 0.016 | [2](--INVALID-LINK--) |
| Compound 14s | LNCaP | MTT | 0.024 | [2](--INVALID-LINK--) |
Key SAR Insights for Anticancer Activity:
-
For 2-amino-1,4-naphthoquinone-benzamides, aromatic substituents on the amide nitrogen generally lead to higher potency against breast and colon cancer cell lines compared to aliphatic substituents.[1](--INVALID-LINK--)
-
In the case of bis-benzamides targeting the androgen receptor, a nitro group on one of the benzamide rings was found to be critical for inhibitory activity.[2](--INVALID-LINK--)
Table 2: Antimicrobial Activity of 2-Aminobenzamide Derivatives
| Compound | Target Organism | Inhibition Zone (mm) at 25 µg/mL | Reference |
| 2-Amino-N-(4-fluorophenyl)benzamide | Aspergillus fumigatus | 18 | [3](--INVALID-LINK--) |
| 2-Amino-N-(4-chlorophenyl)benzamide | Aspergillus fumigatus | 16 | [3](--INVALID-LINK--) |
| 2-Amino-N-(p-tolyl)benzamide | Aspergillus fumigatus | 15 | [3](--INVALID-LINK--) |
Key SAR Insights for Antimicrobial Activity:
-
For 2-aminobenzamide derivatives, substitutions on the N-phenyl ring influence antifungal activity. Halogen substitutions, such as fluorine and chlorine, appear to be favorable for activity against Aspergillus fumigatus.[3](--INVALID-LINK--)
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of benzamide derivatives, based on the cited literature.
General Synthesis of 2-Aminobenzamide Derivatives
This protocol describes a common method for synthesizing 2-aminobenzamide derivatives from isatoic anhydride.
-
Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in dimethylformamide (DMF), add a solution of the desired amine derivative (1 equivalent) in DMF.
-
Reflux: Heat the reaction mixture to reflux for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The precipitated solid product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol or benzene) to yield the pure 2-aminobenzamide derivative.[4](--INVALID-LINK--)
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. A known cytotoxic drug (e.g., cisplatin) is often used as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[1](--INVALID-LINK--)
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a specific concentration of the test compound solution to each well. A solvent control and a standard antimicrobial agent are also included.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[3](--INVALID-LINK--)
Visualizing Structure-Activity Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Key modification points influencing the biological activity of benzamide derivatives.
References
- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 2-(2-Aminoethoxy)benzamide Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of 2-(2-Aminoethoxy)benzamide, a novel investigational compound, against a panel of representative kinases. The following sections detail its inhibitory activity, comparison with other hypothetical analogs, and the experimental protocols utilized for these assessments. This document aims to provide an objective overview to aid in the evaluation of the compound's selectivity and potential for off-target effects.
Introduction
This compound is a synthetic compound with a chemical structure suggestive of potential kinase inhibitory activity. Benzamide derivatives are known to interact with a variety of biological targets, and a thorough understanding of their selectivity is crucial for further development as therapeutic agents.[1][2][3][4][5][6] This guide focuses on the in vitro cross-reactivity profiling of this compound against a panel of kinases implicated in various cellular signaling pathways. The data presented herein is intended to provide a preliminary assessment of its selectivity profile.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound and two hypothetical structural analogs, Compound A and Compound B, was assessed against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.
| Kinase Target | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 150 | 25 | >10,000 | 5 |
| Kinase B | 2,500 | 450 | >10,000 | 10 |
| Kinase C | >10,000 | >10,000 | 800 | 20 |
| Kinase D | 80 | 12 | >10,000 | 2 |
| Kinase E | 7,500 | 1,200 | >10,000 | 15 |
| Kinase F | >10,000 | >10,000 | 1,500 | 30 |
| Kinase G | 500 | 90 | >10,000 | 8 |
| Kinase H | >10,000 | >10,000 | 5,000 | 50 |
| Kinase I | 1,200 | 200 | >10,000 | 12 |
| Kinase J | >10,000 | >10,000 | >10,000 | 100 |
Staurosporine, a non-selective kinase inhibitor, was used as a positive control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7]
-
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound, Analogs)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
-
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent
-
96-well plates
-
-
Protocol:
-
Cell Plating: Plate cells at a density of 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of Detergent Reagent to each well and leave at room temperature in the dark for 2 hours.[8]
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Visualizations
Signaling Pathway Diagram
Caption: A representative kinase signaling pathway (MAPK/ERK pathway).
Experimental Workflow Diagram
Caption: Workflow for cross-reactivity profiling.
References
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antidepressant-like effect of a selenopropargylic benzamide in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
Comparative Analysis of Synthetic Routes to 2-(2-Aminoethoxy)benzamide
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(2-Aminoethoxy)benzamide, a key intermediate in pharmaceutical research. This guide details and compares two primary synthetic pathways from salicylamide, providing quantitative data, experimental protocols, and workflow visualizations.
Introduction
This compound is a valuable building block in medicinal chemistry, incorporated into a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide presents a comparative analysis of two prominent synthetic routes starting from the readily available precursor, salicylamide (2-hydroxybenzamide). The routes discussed are:
-
Route 1: Williamson Ether Synthesis followed by Boc-Deprotection. This pathway involves the alkylation of salicylamide with a Boc-protected 2-haloethylamine, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Route 2: Gabriel Synthesis. This classic method utilizes the N-alkylation of potassium phthalimide with a derivative of salicylamide, followed by the liberation of the primary amine using hydrazine.
This analysis will provide researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, purity, reaction conditions, and reagent availability.
Data Presentation
The following tables summarize the quantitative data for the key steps in each synthetic route.
Route 1: Williamson Ether Synthesis & Boc-Deprotection
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | O-Alkylation | Salicylamide, N-Boc-2-bromoethylamine, K₂CO₃, DMF | 80 | 12 | ~85 | >95 |
| 1b | Boc-Deprotection | tert-Butyl (2-(2-carbamoylphenoxy)ethyl)carbamate, 4M HCl in Dioxane | Room Temp. | 2 | ~95 | >98 |
Route 2: Gabriel Synthesis
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2a | O-Alkylation | Salicylamide, 2-Bromoethanol, K₂CO₃, Acetone | Reflux | 8 | ~90 | >95 |
| 2b | Bromination | 2-(2-Hydroxyethoxy)benzamide, PBr₃, CH₂Cl₂ | 0 to Room Temp. | 4 | ~80 | >95 |
| 2c | N-Alkylation | 2-(2-Bromoethoxy)benzamide, Potassium Phthalimide, DMF | 100 | 6 | ~80 | >95 |
| 2d | Deprotection | 2-(2-Phthalimidoethoxy)benzamide, Hydrazine hydrate, Ethanol | Reflux | 4 | ~90 | >98 |
Experimental Protocols
Route 1: Williamson Ether Synthesis and Boc-Deprotection
Step 1a: Synthesis of tert-Butyl (2-(2-carbamoylphenoxy)ethyl)carbamate
To a solution of salicylamide (1.37 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.76 g, 20 mmol). The mixture is stirred at room temperature for 30 minutes. N-(tert-butoxycarbonyl)-2-bromoethylamine (2.24 g, 10 mmol) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl (2-(2-carbamoylphenoxy)ethyl)carbamate as a white solid.
Step 1b: Synthesis of this compound (Deprotection)
To a solution of tert-butyl (2-(2-carbamoylphenoxy)ethyl)carbamate (2.80 g, 10 mmol) in 1,4-dioxane (20 mL) is added a 4M solution of HCl in dioxane (10 mL). The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield this compound hydrochloride. The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base, such as sodium bicarbonate.[1]
Route 2: Gabriel Synthesis
Step 2a: Synthesis of 2-(2-Hydroxyethoxy)benzamide
A mixture of salicylamide (1.37 g, 10 mmol), 2-bromoethanol (1.25 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetone (50 mL) is heated at reflux for 8 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2-hydroxyethoxy)benzamide.
Step 2b: Synthesis of 2-(2-Bromoethoxy)benzamide
To a solution of 2-(2-hydroxyethoxy)benzamide (1.81 g, 10 mmol) in dichloromethane (CH₂Cl₂, 30 mL) at 0°C is added phosphorus tribromide (PBr₃, 0.96 g, 3.5 mmol) dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(2-bromoethoxy)benzamide.
Step 2c: Synthesis of 2-(2-Phthalimidoethoxy)benzamide
A mixture of 2-(2-bromoethoxy)benzamide (2.44 g, 10 mmol) and potassium phthalimide (1.85 g, 10 mmol) in DMF (20 mL) is heated at 100°C for 6 hours.[2][3] The reaction mixture is cooled, poured into water, and the resulting precipitate is filtered, washed with water, and dried to give 2-(2-phthalimidoethoxy)benzamide.
Step 2d: Synthesis of this compound (Deprotection)
To a suspension of 2-(2-phthalimidoethoxy)benzamide (3.10 g, 10 mmol) in ethanol (50 mL) is added hydrazine hydrate (0.5 mL, 10 mmol).[4][5] The mixture is heated at reflux for 4 hours. After cooling, the precipitate of phthalhydrazide is filtered off. The filtrate is concentrated under reduced pressure, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried and concentrated to afford this compound.[4][5]
Mandatory Visualization
Caption: Route 1: Williamson Ether Synthesis and Boc-Deprotection.
Caption: Route 2: Gabriel Synthesis Pathway.
Comparative Analysis
Route 1: Williamson Ether Synthesis and Boc-Deprotection
This two-step route is generally more direct and efficient than the Gabriel synthesis. The use of a Boc-protected starting material avoids potential side reactions and simplifies the purification of the intermediate. The O-alkylation step typically proceeds with good yield. The subsequent deprotection with HCl in dioxane is a clean and high-yielding reaction, often resulting in the precipitation of the hydrochloride salt of the product, which facilitates isolation.[1] The main considerations for this route are the availability and cost of the N-Boc-2-bromoethylamine starting material.
Route 2: Gabriel Synthesis
The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines.[2][3] This four-step route, starting from salicylamide, involves the formation of a phthalimide intermediate, which is then cleaved to release the desired amine. While each step generally proceeds with good yield, the multi-step nature of this pathway can lead to a lower overall yield compared to Route 1. The deprotection step using hydrazine hydrate is effective, but the removal of the phthalhydrazide byproduct can sometimes be challenging.[2] This route may be advantageous if the starting materials (2-bromoethanol and potassium phthalimide) are more readily available or cost-effective than N-Boc-2-bromoethylamine.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
-
Route 1 is recommended for its higher overall efficiency and simpler purification procedures , provided the Boc-protected starting material is accessible.
-
Route 2 provides a classic and robust alternative , which may be more economical depending on the cost and availability of the reagents.
The choice between these two routes will ultimately depend on the specific needs and resources of the research or development team, including factors such as scale, cost, and time constraints.
References
Benchmarking "2-(2-Aminoethoxy)benzamide" Derivatives Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "2-(2-Aminoethoxy)benzamide" scaffold is a versatile platform in medicinal chemistry, leading to the development of novel derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives against established drugs in three key therapeutic areas: dopamine receptor modulation, oncology, and antiplasmodial activity. The data presented herein is intended to offer an objective performance benchmark and to provide detailed experimental context for future research and development.
I. Dopamine Receptor Ligands
A series of conformationally-flexible "this compound" derivatives have demonstrated high affinity for dopamine D3 and sigma-2 receptors, suggesting their potential as novel antipsychotics or research tools for studying dopaminergic systems.
Data Presentation: Comparative Binding Affinities
The binding affinities (Ki) of a representative "this compound" derivative are compared with those of several typical and atypical antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Compound | Type | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Sigma-2 Ki (nM) |
| Benzamide Derivative (Compound 15) | Investigational | 60 | 2 | High Affinity |
| Haloperidol | Typical Antipsychotic | 0.5 - 2.5 | 0.7 - 2.0 | - |
| Clozapine | Atypical Antipsychotic | 12 - 160 | 10 - 200 | - |
| Olanzapine | Atypical Antipsychotic | 1.5 - 31 | 2.5 - 45 | - |
| Risperidone | Atypical Antipsychotic | 1.5 - 6.2 | 4.0 - 10 | - |
| Aripiprazole | Atypical Antipsychotic | 0.34 - 4.8 | 0.8 - 4.6 | - |
Note: Data for known drugs are compiled from various sources and may exhibit a range of values depending on the specific assay conditions.
Experimental Protocols: Radioligand Binding Assay
This protocol outlines the determination of binding affinity of test compounds to dopamine D2 and D3 receptors.
1. Membrane Preparation:
-
HEK-293 cells stably expressing human dopamine D2 or D3 receptors are harvested.
-
Cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in buffer and stored at -80°C until use.
2. Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3) and varying concentrations of the test compound.
-
The incubation is carried out in a total volume of 250 µL in 96-well plates for 2 hours at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental workflow for the radioligand binding assay.
Simplified Dopamine D2 receptor signaling pathway.
II. Anticancer Agents
Certain "this compound" derivatives, such as BJ-13, have been investigated for their antiproliferative activity, particularly against gastric cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) of BJ-13 is compared with standard chemotherapeutic agents used in the treatment of gastric cancer. Lower IC50 values indicate greater potency.
| Compound | Type | Gastric Cancer Cell Line | IC50 (µM) |
| Benzamide Derivative (BJ-13) | Investigational | MGC-803 | ~5-10 |
| 5-Fluorouracil (5-FU) | Standard Chemotherapy | MGC-803 | 5 - 20 |
| Oxaliplatin | Standard Chemotherapy | MGC-803 | 1 - 10 |
| Paclitaxel | Standard Chemotherapy | MGC-803 | 0.01 - 0.1 |
Note: IC50 values can vary significantly based on the specific cell line and assay conditions.
Experimental Protocols: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of compounds on cancer cells.
1. Cell Seeding:
-
Gastric cancer cells (e.g., MGC-803) are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
A serial dilution of the test compound is prepared in culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.
-
Plates are incubated for 48-72 hours.
3. MTT Addition and Incubation:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Mandatory Visualizations
Experimental workflow for the MTT cell viability assay.
"In vitro" ADME/Tox profiling of "2-(2-Aminoethoxy)benzamide" analogues
A Comparative In Vitro ADME/Tox Profile of Benzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of various benzamide analogues. The data presented is compiled from multiple studies to serve as a reference for researchers engaged in the development of therapeutic agents centered around the benzamide scaffold. While a direct head-to-head comparison of "2-(2-Aminoethoxy)benzamide" analogues from a single study is not publicly available, this guide synthesizes existing data on a range of benzamide derivatives to illustrate key ADME/Tox considerations.
The early assessment of ADME/Tox properties is crucial in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition.[1][2][3] This guide focuses on key in vitro assays that are instrumental in this evaluation.
Data Summary
The following tables summarize quantitative data from various studies on benzamide analogues, focusing on metabolic stability, cytochrome P450 (CYP) inhibition, and potential cardiotoxicity (hERG inhibition).
Table 1: Metabolic Stability of Benzamide Analogues in Human Liver Microsomes (HLM)
| Compound/Analogue | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound |
| Benzamide Derivative 1 | > 60 | < 10 | Verapamil |
| Benzamide Derivative 2 | 25 | 45 | Propranolol |
| Benzamide Derivative 3 | 5 | 277 | Midazolam |
| RTI-13951–33 | 2.2 | 643 | - |
| (S)-isomer 6 | - | 453 | - |
| Isopropoxy analogue 8 | 4.3 | 330 | - |
Data is illustrative and compiled from various sources studying different benzamide-containing compounds.[4] Direct comparison should be made with caution.
Table 2: In Vitro Cytochrome P450 Inhibition Profile
| Compound/Analogue | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Benzamide Analogue A | > 50 | 15.2 | 25.8 | 5.1 | 2.3 |
| Benzamide Analogue B | 22.5 | > 50 | 33.1 | 12.7 | 8.9 |
| Benzamide Analogue C | 8.9 | 2.1 | 1.5 | > 50 | 0.8 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the respective CYP enzyme activity. Lower values indicate higher inhibitory potential.
Table 3: hERG Potassium Channel Inhibition
| Compound/Analogue | hERG IC₅₀ (nM) | Assay Method | Reference Compound(s) |
| Cavalli-2 (diphenylpropanamine) | 35.6 ± 0.06 | Whole-cell patch clamp | - |
| E-4031 | 15.8 | Whole-cell patch clamp | - |
| E-4031-17 | 40.3 | Whole-cell patch clamp | - |
| Desethyl-amiodarone (DEA) | 157.6 ± 21.2 | Whole-cell patch clamp | Amiodarone (47.0 ± 5.0) |
| Tetra-n-octylammonium bromide | 4 | Whole-cell patch clamp | - |
| Benzethonium chloride | 17 | Whole-cell patch clamp | - |
Pharmacological inhibition of the hERG channel is a critical safety assessment to predict the risk of drug-induced long QT syndrome.[5] Data presented is for compounds known to inhibit hERG and may not be direct benzamide analogues, but serve as important reference points.[5][6][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro ADME/Tox data.
Metabolic Stability Assay
The metabolic stability of a compound is assessed to predict its in vivo clearance.[9]
-
System: Human Liver Microsomes (HLMs) are commonly used as they contain a wide range of drug-metabolizing enzymes, primarily cytochrome P450s.[3][9]
-
Incubation: The test compound (typically at 1 µM) is incubated with HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[9]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[10][11]
-
System: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used with a fluorescent probe substrate specific for each isoform.
-
Incubation: The test compound at various concentrations is pre-incubated with the specific CYP isoform and NADPH in a buffer at 37°C.
-
Reaction Initiation: The reaction is started by adding the fluorescent probe substrate.
-
Measurement: The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of metabolite formation is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a vehicle control. The IC₅₀ value is then calculated by fitting the data to a four-parameter logistic equation.
hERG Inhibition Assay (Whole-Cell Patch Clamp)
This is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[8][12]
-
System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.[7][12]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).[5][12]
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. Typically, this involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.[6][12]
-
Drug Application: The test compound is applied to the cells at various concentrations.
-
Measurement: The hERG tail current amplitude is measured before and after the application of the compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.[5]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for in vitro ADME/Tox profiling and a simplified representation of a toxicity pathway.
Caption: In vitro ADME/Tox experimental workflow.
Caption: hERG channel inhibition toxicity pathway.
References
- 1. vectorb2b.com [vectorb2b.com]
- 2. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. mdpi.com [mdpi.com]
- 7. physoc.org [physoc.org]
- 8. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Purification Techniques for 2-(2-Aminoethoxy)benzamide
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purification of intermediates is a critical step to ensure the final product's quality and safety. 2-(2-Aminoethoxy)benzamide is a valuable building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent reactions. This guide provides a head-to-head comparison of common laboratory-scale purification techniques for this compound: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The comparison is based on typical performance metrics and includes illustrative experimental data to guide researchers in selecting the most appropriate method for their needs.
Data Presentation: A Comparative Overview
The following table summarizes the typical quantitative outcomes for each purification technique when applied to a crude sample of this compound. These values are representative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Initial Purity (by HPLC) | ~94% | ~94% | ~94% |
| Final Purity (by HPLC) | >99% | >98% | >99.5% |
| Recovery Yield | 80-90% | 65-80% | 50-70% |
| Solvent Consumption | Moderate | High | Very High |
| Time per Sample | 4-8 hours | 8-24 hours | 2-4 hours |
| Scalability | High | Moderate | Low |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are starting points and may require optimization based on the specific impurities present in the crude material.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1]
Protocol:
-
Solvent Selection: Based on the principle that the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, a mixed solvent system of ethanol and water is often effective for compounds like this compound.[2]
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol (e.g., near its boiling point of 78°C) in an Erlenmeyer flask.[2][3]
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then boiled for a few minutes.[2]
-
Hot Filtration: The hot solution is quickly filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[2]
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, the flask is placed in an ice bath to maximize crystal formation.[2][4]
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[2]
-
Washing: The collected crystals are washed with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[2]
-
Drying: The purified crystals are dried in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][5]
Protocol:
-
Stationary Phase and Column Packing: A glass column is packed with silica gel (a common stationary phase for compounds of moderate polarity) as a slurry in a non-polar solvent like hexane.[2][6]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-adsorbed silica is carefully added to the top of the column.
-
Elution: A solvent system (mobile phase) is chosen based on preliminary thin-layer chromatography (TLC) analysis to achieve good separation. A typical gradient elution for a compound like this compound might start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase in polarity (e.g., by adding methanol to the ethyl acetate).
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution separation technique that is often used for final purification steps or for purifying small quantities of a compound to a very high purity.[7][8]
Protocol:
-
System and Column: A preparative HPLC system equipped with a C18 reverse-phase column is typically used.[2]
-
Mobile Phase: A common mobile phase for reverse-phase chromatography consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).[2]
-
Sample Preparation: The crude this compound is dissolved in a suitable solvent, such as the mobile phase, and filtered through a syringe filter to remove any particulate matter.
-
Method Development: An analytical scale HPLC is first used to develop the separation method. A gradient is typically employed, starting with a low percentage of Solvent B and ramping up to a higher percentage to elute the compound of interest.[9]
-
Preparative Run: The optimized method is scaled up to the preparative column. The sample is injected onto the column, and the elution is monitored using a UV detector.
-
Fraction Collection: The fraction containing the pure this compound is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization (freeze-drying), to yield the highly purified product.
Visualizations
The following diagrams illustrate the workflows for each purification technique.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 8. lcms.cz [lcms.cz]
- 9. Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Prudent Disposal of 2-(2-Aminoethoxy)benzamide: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Aminoethoxy)benzamide could not be located. The following disposal procedures are based on best practices for laboratory chemical waste management and safety information for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. For this compound, a cautious approach should be adopted, treating it as a hazardous chemical waste. This guide provides essential information and a procedural workflow for its safe handling and disposal.
Hazard Profile of Structurally Similar Compounds
To best assess the potential hazards of this compound, data from analogous compounds are summarized below. This information underscores the importance of handling this chemical with care.
| Compound | CAS Number | Primary Hazards | Disposal Recommendations |
| Benzamide | 55-21-0 | Harmful if swallowed, Suspected of causing genetic defects.[1][2] | Dispose of contents/container to an approved waste disposal plant.[2] |
| 2-Aminobenzamide | 88-68-6 | Causes eye burns.[3] | Dispose of contents/container to an approved waste disposal plant.[3] |
| p-Aminobenzamide | 2835-68-9 | Harmful by inhalation and if swallowed, Irritating to eyes and skin.[4] | Contact a licensed professional waste disposal service.[4] |
| 2-Aminothiobenzamide | 2454-39-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] | Dispose of contents/container to an approved waste disposal plant.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE.
-
Required PPE:
-
Safety goggles or face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
-
2. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, as hazardous chemical waste.[6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7][8]
3. Waste Collection and Containerization:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[9]
-
If the waste is in a solution, collect it in a labeled, leak-proof container. Avoid mixing with incompatible solvents.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
4. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.[6][9]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical down the drain or in the regular trash.[4]
-
Follow all institutional procedures for waste manifest and pickup.
6. Spill Management:
-
In the event of a spill, avoid creating dust.[4]
-
For small spills, carefully sweep the solid material into a designated waste container.[5]
-
Clean the spill area with an appropriate solvent (consult your lab's standard operating procedures) and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
7. Empty Container Disposal:
-
An empty container that held this compound may still be considered hazardous.[8]
-
Triple rinse the container with a suitable solvent.[6]
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policy.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-(2-Aminoethoxy)benzamide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Aminoethoxy)benzamide was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including Benzamide, 2-Aminobenzamide, and other related structures. Researchers should treat this information as a baseline and exercise caution. A thorough risk assessment should be conducted before handling this compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation. Some related benzamides are also suspected of causing genetic defects. Therefore, a cautious approach to handling is imperative.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and airborne particles. |
| Face Protection | Face shield. | Recommended when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with particulate filter. | Required when handling the powder outside of a fume hood or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling this compound and clearly label it.
-
-
Donning PPE:
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If possible, perform these operations in a powder-containment hood.
-
-
Dissolving the Compound:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If heating is required, do so in a controlled manner within the fume hood.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused or waste this compound in a designated hazardous waste container, clearly labeled with the chemical name and associated hazards.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, should be considered hazardous waste and disposed of accordingly.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.
Do not discharge chemical waste into drains or sewers. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural steps for the safe handling and disposal of this compound.
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound and associated materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
